Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKZMFFSIYCOV-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370388 | |
| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90891-21-7 | |
| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride (CAS No. 90891-21-7). The information is compiled from various sources to assist in research, development, and quality control activities.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: L-Homophenylalanine ethyl ester hydrochloride, (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride
-
CAS Number: 90891-21-7
-
Molecular Formula: C₁₂H₁₈ClNO₂
-
Molecular Weight: 243.73 g/mol
Quantitative Physical Properties
The following table summarizes the available quantitative physical data for this compound.
| Property | Value |
| Melting Point | 153 - 163 °C |
| Boiling Point | 311.4 °C at 760 mmHg |
| Density | 1.058 g/cm³ |
| Flash Point | 164.8 °C |
| Specific Optical Rotation | [α] = +26° (c=1, CHCl₃) |
Note: The melting point is reported as a range, which is common for crystalline solids.
Solubility and pKa
Spectral Data
While specific spectra for this compound are not widely published, data for the free base or closely related analogs can provide valuable structural information. Researchers should consider that the hydrochloride salt may show slight differences in spectral features, particularly in regions influenced by the amine group.
-
¹H NMR and ¹³C NMR: Proton and carbon nuclear magnetic resonance spectroscopy are crucial for confirming the molecular structure. For the free base, ethyl (2S)-2-amino-4-phenylbutanoate, characteristic signals would include those for the ethyl ester group, the phenyl group, and the aliphatic chain. In the hydrochloride salt, the chemical shifts of protons near the ammonium group are expected to be shifted downfield.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic absorption bands for the hydrochloride salt would include N-H stretching vibrations for the ammonium salt, C=O stretching for the ester, and C-H and C=C stretching for the aromatic ring.
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of a solid chemical compound like this compound.
5.1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.
-
Procedure:
-
A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
5.2. Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, constant temperature bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and placed in a constant temperature bath on a shaker or stirrer.
-
The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the solution is allowed to stand to allow undissolved solids to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.
-
5.3. Specific Optical Rotation Determination
-
Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.
-
Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell of known path length.
-
Procedure:
-
A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform as cited in the data).
-
The polarimeter is calibrated with the pure solvent (blank reading).
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The observed optical rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Workflow Diagram
The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.
Caption: A general workflow for determining the physical properties of a chemical compound.
An In-depth Technical Guide to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a chiral building block and a derivative of phenylalanine, is a key intermediate in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, a generalized synthesis protocol, characterization methods, and its pivotal role in the development of cardiovascular drugs such as benazepril and moexipril.[2][3] The information presented herein is intended to support researchers and professionals engaged in pharmaceutical synthesis and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the ethyl ester of (S)-homophenylalanine. The presence of a chiral center at the alpha-carbon makes it a valuable synthon in asymmetric synthesis.
Chemical Structure:
A summary of its chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | [2] |
| Synonyms | L-Homophenylalanine ethyl ester hydrochloride | [2] |
| CAS Number | 90891-21-7 | [4] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [4] |
| Molecular Weight | 243.73 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [4] |
| SMILES | O=C(OCC)--INVALID-LINK--N.Cl | [4] |
| InChI Key | PTFKZMFFSIYCOV-MERQFXBCSA-N | |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |
| logP | 1.9314 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 5 | [4] |
| Storage Temperature | 4°C | [4] |
Synthesis and Purification
Generalized Experimental Protocol: Reductive Amination
This protocol describes a generalized procedure for the synthesis of Ethyl (S)-2-amino-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate, followed by salt formation.
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
Ammonium acetate or ammonia
-
A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for extraction and washing (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-oxo-4-phenylbutanoate (1.0 eq) in an anhydrous alcohol such as methanol.
-
Imine Formation: Add ammonium acetate (≥10 eq) or introduce ammonia gas to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise. Alternatively, for catalytic hydrogenation, transfer the mixture to a hydrogenation vessel with a catalyst like Palladium on carbon (Pd/C) and subject it to a hydrogen atmosphere.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Adjust the pH of the aqueous residue to basic (pH > 9) with a suitable base (e.g., sodium carbonate).
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free-base, ethyl (S)-2-amino-4-phenylbutanoate.
-
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Cool the solution in an ice bath and add a stoichiometric amount of a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Physicochemical and Characterization Data
The structural confirmation and purity assessment of the synthesized compound would be performed using standard analytical techniques. Table 2 summarizes the expected characterization data.
Table 2: Expected Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the ethyl ester protons (a quartet and a triplet), and the aliphatic protons of the butanoate chain. The chemical shifts would be influenced by the protonation of the amine. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, the alpha-carbon bearing the amino group, and the carbons of the ethyl and butanoate chains. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching (ester), C-O stretching, and aromatic C-H stretching. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 208.13. |
| Elemental Analysis | Percentages of C, H, N, Cl, and O consistent with the molecular formula C₁₂H₁₈ClNO₂. |
| Melting Point | A sharp melting point for the crystalline solid. |
Generalized Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer. 2D NMR experiments like COSY and HSQC could be used for unambiguous peak assignments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained using a KBr pellet of the solid sample or as a thin film. The spectrum would be analyzed for the presence of key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of the compound.
Application in Drug Development
This compound is a crucial chiral intermediate for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[6] ACE inhibitors are a class of medications used primarily for the treatment of hypertension and congestive heart failure.[2] The (S)-configuration of the amino acid derivative is essential for the pharmacological activity of the final drug product.
This compound serves as a precursor to the (S)-homophenylalanine moiety, which is a key structural feature in drugs like benazepril and moexipril.[2][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Ethyl (S)-2-amino-4-phenylbutanoate in the synthesis of ACE inhibitors and a general workflow for its synthesis and characterization.
Caption: Synthetic relationship of Ethyl (S)-2-amino-4-phenylbutanoate to ACE inhibitors.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its role as a key chiral intermediate in the synthesis of ACE inhibitors underscores the importance of efficient and stereoselective synthetic methods for its preparation. This guide has provided a technical overview of its properties, a generalized synthetic approach, and characterization protocols to aid researchers in their work with this valuable compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Moexipril - Wikipedia [en.wikipedia.org]
- 3. Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (L-Homophenylalanine Ethyl Ester Hydrochloride) [lgcstandards.com]
- 4. chemscene.com [chemscene.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
CAS Number: 90891-21-7
Synonyms: L-Homophenylalanine ethyl ester hydrochloride, (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride
This technical guide provides a comprehensive overview of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | [1][2] |
| Melting Point | 159-163 °C | [2][3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥97% | [1][4] |
| Storage Temperature | Room Temperature, keep in a dark and cool place (<15°C) | [2][4] |
| Optical Rotation | [α]²⁰/D +26° (c=1, CHCl₃) | [2] |
| [α]²⁰/D +37.0 to +40.0° (c=1, H₂O) | [4] |
Table 2: Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |
| logP | 1.9314 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 5 | [1] |
Synthesis and Application
This compound is a crucial chiral building block, most notably utilized as a starting material in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril hydrochloride. Its stereochemistry is vital for the biological activity of the final drug product.
Experimental Protocol: Synthesis of this compound
This protocol describes a general and plausible method for the synthesis of this compound from L-homophenylalanine via Fischer esterification.
Materials:
-
L-homophenylalanine
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Ethanolic HCl: In a fume hood, slowly add thionyl chloride dropwise to anhydrous ethanol cooled in an ice bath. Alternatively, bubble dry HCl gas through anhydrous ethanol. This exothermic reaction generates ethanolic HCl.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-homophenylalanine and the freshly prepared ethanolic HCl.
-
Esterification: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting crude product, add diethyl ether to induce precipitation of the hydrochloride salt.
-
Isolation and Drying: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Application in the Synthesis of Benazepril Hydrochloride
This compound serves as a key intermediate in the synthesis of the ACE inhibitor Benazepril hydrochloride. The synthesis involves the coupling of this amino acid ester with a protected benzazepinone derivative, followed by deprotection and salt formation.
The following diagram illustrates the logical workflow of this synthetic application.
Safety Information
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area.
Conclusion
This compound is a valuable and widely used chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and reactivity make it an essential component in the synthesis of complex, biologically active molecules. This guide provides essential technical information to support its use in research and development.
References
In-Depth Technical Guide: Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. This document details its chemical and physical properties, provides a representative synthetic protocol, and outlines a general workflow for its analytical characterization.
Core Compound Properties
This compound, also known as L-Homophenylalanine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-homophenylalanine. Its structure incorporates a chiral center, making it a valuable precursor in the stereoselective synthesis of various active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 243.73 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1][2] |
| CAS Number | 90891-21-7 | [1][2] |
| Appearance | White powder | [3] |
| Melting Point | 151-156 °C | [3] |
| Optical Rotation | [α]D²⁰ = +25.1 ± 2º (c=1 in CHCl₃) | [3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage Temperature | 0-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [2] |
| logP (calculated) | 1.9314 | [2] |
Molecular Structure
The molecular structure of this compound features a stereocenter at the alpha-carbon, leading to its chirality.
Caption: Chemical structure of this compound.
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of L-homophenylalanine, followed by salt formation.
Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate
A common method for the synthesis of the free base, Ethyl (S)-2-amino-4-phenylbutanoate, is the Fischer esterification of (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine) with ethanol.[4] This reaction is generally catalyzed by a strong acid.
-
Reactants:
-
(S)-2-amino-4-phenylbutanoic acid
-
Ethanol (in excess, serving as both reactant and solvent)
-
-
Catalyst:
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
-
Procedure:
-
(S)-2-amino-4-phenylbutanoic acid is suspended in anhydrous ethanol.
-
The mixture is cooled in an ice bath, and the acid catalyst is added dropwise.
-
The reaction mixture is then heated to reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude ethyl (S)-2-amino-4-phenylbutanoate.
-
Purification can be achieved through distillation or column chromatography.
-
Formation of the Hydrochloride Salt
The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
-
Reactants:
-
Ethyl (S)-2-amino-4-phenylbutanoate
-
Hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol)
-
-
Procedure:
-
The purified Ethyl (S)-2-amino-4-phenylbutanoate is dissolved in a dry, aprotic solvent (e.g., diethyl ether).
-
A solution of hydrochloric acid in a suitable solvent is added dropwise to the stirred solution of the amino ester.
-
The hydrochloride salt typically precipitates out of the solution.
-
The precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a solid.
-
Analytical Characterization Workflow
A standard workflow for the analytical characterization of a synthesized batch of this compound would involve multiple spectroscopic and chromatographic techniques to confirm its identity, purity, and stereochemistry.
Caption: General workflow for the analytical characterization of the compound.
This comprehensive guide serves as a valuable resource for professionals engaged in the research and development of pharmaceuticals, providing essential data and procedural insights into this compound.
References
Unveiling the Solubility Profile of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as l-Homophenylalanine ethyl ester hydrochloride. The following sections present quantitative solubility data across a range of solvents and temperatures, detail the experimental methodologies for obtaining this data, and visualize the key processes involved.
Quantitative Solubility Data
The solubility of this compound has been systematically determined in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K. The mole fraction solubility (x₁) data is presented in the following tables for easy comparison and reference.
Solubility in Alcohols
| Temperature (K) | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol |
| 283.15 | 0.0893 | 0.0597 | 0.0461 | 0.0401 | 0.0331 | 0.0298 | 0.0251 |
| 288.15 | 0.1033 | 0.0696 | 0.0543 | 0.0471 | 0.0391 | 0.0353 | 0.0298 |
| 293.15 | 0.1192 | 0.0811 | 0.0637 | 0.0553 | 0.0459 | 0.0416 | 0.0352 |
| 298.15 | 0.1371 | 0.0943 | 0.0746 | 0.0648 | 0.0538 | 0.0489 | 0.0415 |
| 303.15 | 0.1573 | 0.1095 | 0.0872 | 0.0758 | 0.0631 | 0.0574 | 0.0488 |
| 308.15 | 0.1799 | 0.1269 | 0.1016 | 0.0885 | 0.0739 | 0.0673 | 0.0573 |
| 313.15 | 0.2054 | 0.1469 | 0.1182 | 0.1031 | 0.0863 | 0.0787 | 0.0671 |
| 318.15 | 0.2339 | 0.1697 | 0.1373 | 0.1199 | 0.1006 | 0.0920 | 0.0785 |
| 323.15 | 0.2659 | 0.1958 | 0.1591 | 0.1392 | 0.1170 | 0.1073 | 0.0917 |
Solubility in Ketones, Ethers, and Other Solvents
| Temperature (K) | Acetone | 1,4-Dioxane | 2-Butanone | Dichloromethane | Methyl Acetate |
| 283.15 | 0.0039 | 0.0011 | 0.0028 | 0.0213 | 0.0051 |
| 288.15 | 0.0048 | 0.0014 | 0.0035 | 0.0254 | 0.0063 |
| 293.15 | 0.0059 | 0.0018 | 0.0043 | 0.0303 | 0.0078 |
| 298.15 | 0.0072 | 0.0023 | 0.0053 | 0.0361 | 0.0096 |
| 303.15 | 0.0088 | 0.0029 | 0.0065 | 0.0429 | 0.0118 |
| 308.15 | 0.0107 | 0.0037 | 0.0080 | 0.0508 | 0.0145 |
| 313.15 | 0.0130 | 0.0047 | 0.0098 | 0.0601 | 0.0178 |
| 318.15 | 0.0157 | 0.0060 | 0.0120 | 0.0709 | 0.0218 |
| 323.15 | 0.0189 | 0.0076 | 0.0146 | 0.0835 | 0.0267 |
Experimental Protocols
The presented solubility data was determined using the static gravimetric method.[1][2][3] This established technique provides reliable measurements of thermodynamic solubility.
Static Gravimetric Method for Solubility Determination
The experimental workflow for determining the solubility of this compound is outlined below.
Solid Phase Characterization
To ensure that the solid phase in equilibrium with the solvent is the same as the starting material, Powder X-ray Diffraction (PXRD) is employed.[2] This is a critical step to confirm that no phase transitions, solvate formation, or polymorphism has occurred during the experiment.
The solubility of a pharmaceutical compound is a critical parameter that influences its bioavailability and formulation development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound, facilitating informed decisions in the drug development process.
References
Navigating the Stability Landscape of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a chiral amino acid ester of significant interest in pharmaceutical development, requires a thorough understanding of its stability profile to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific experimental data for this molecule is not extensively available in the public domain, this document outlines the expected stability characteristics based on the chemical nature of amino acid esters and their hydrochloride salts. It further details the potential degradation pathways and provides a robust framework of experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Its stability is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. The hydrochloride salt form is known to enhance the stability of amino acid esters by protecting the ester functional group from hydrolysis. However, a systematic investigation into its degradation under various stress conditions is essential for the development of stable formulations and for defining appropriate storage and handling procedures.
Recommended Storage Conditions
Based on information from various chemical suppliers and general knowledge of similar compounds, the following storage conditions are recommended to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize the rate of potential degradation reactions, such as hydrolysis and oxidation. |
| Humidity | Store in a dry environment. | To prevent moisture uptake, which can accelerate hydrolysis of the ester group. |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage. | To minimize oxidation. |
Potential Degradation Pathways
Amino acid esters like this compound are susceptible to several degradation pathways. Understanding these pathways is crucial for identifying potential degradation products and developing a specific, stability-indicating analytical method.
Hydrolysis
The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, to yield (S)-2-amino-4-phenylbutanoic acid and ethanol. The hydrochloride salt form provides some protection against hydrolysis, but it can still occur under stressed conditions.
Oxidation
The amino group can be susceptible to oxidation, leading to the formation of various oxidation products. The exact nature of these products would depend on the oxidizing agent and reaction conditions.
Thermal Degradation
At elevated temperatures, the molecule may undergo various degradation reactions, including decarboxylation or other complex rearrangements.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. The aromatic phenyl ring may also be involved in photolytic reactions.
Experimental Protocols for Stability Studies
To generate specific stability data, a forced degradation study should be conducted. The following protocols are based on ICH guidelines and can be adapted for this compound.
General Experimental Workflow
Detailed Methodologies
Table 2: Forced Degradation Experimental Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). 3. Withdraw samples at each time point, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to a suitable concentration for HPLC analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. 2. Keep the solution at room temperature and withdraw samples at specified time intervals (e.g., 30 min, 1, 2, 4 hours). 3. Neutralize the samples with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for HPLC analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of the compound in 3% hydrogen peroxide. 2. Keep the solution at room temperature and monitor the degradation over time (e.g., 1, 2, 4, 8 hours). 3. Dilute samples with mobile phase for HPLC analysis. |
| Thermal Degradation | 1. Place a known amount of the solid compound in a stability chamber at 80°C. 2. Withdraw samples at specified time points (e.g., 1, 3, 7 days). 3. Dissolve the samples in a suitable solvent and dilute with mobile phase for HPLC analysis. |
| Photostability | 1. Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). 2. A control sample should be kept in the dark. 3. At the end of the exposure, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis. |
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products and any process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for such analyses.
Proposed HPLC Method Parameters
Table 3: Illustrative HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 210 nm or based on the chromophore of the molecule). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through the analysis of forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
While specific, publicly available stability data for this compound is scarce, this technical guide provides a comprehensive framework for its stability assessment. Based on its chemical structure as an amino acid ester hydrochloride, it is expected to be more stable than its free base form but susceptible to degradation under harsh conditions. The recommended storage in a refrigerated, dry, and dark environment is crucial for maintaining its quality.
The successful development of a stable pharmaceutical product containing this molecule relies on the rigorous execution of forced degradation studies and the validation of a stability-indicating analytical method as outlined in this guide. The provided protocols and diagrams serve as a robust starting point for researchers and scientists to generate the necessary data to fully characterize the stability profile of this compound, thereby ensuring the development of safe and effective medicines.
References
Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Whitepaper on its Core Role as a Precursor in Angiotensin-Converting Enzyme Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid derivative recognized for its pivotal role as a sophisticated building block in synthetic organic chemistry. While direct pharmacological activity of this compound is not extensively documented, its primary mechanism of action from a therapeutic standpoint is indirect, serving as a critical precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide elucidates the core function of this compound by detailing the mechanism of action of the drugs it helps create, with a focus on the well-established pharmacology of ACE inhibitors. We will explore the renin-angiotensin-aldosterone system (RAAS), present quantitative data for a representative ACE inhibitor, and outline relevant experimental protocols for drug evaluation.
Introduction: A Versatile Synthetic Building Block
This compound, also known as L-Homophenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine.[1] It is widely utilized in pharmaceutical and biochemical research as a versatile component for synthesizing more complex molecules, particularly peptides and peptidomimetics.[2] Its significance in drug development is most pronounced in its application as a key intermediate for a class of drugs targeting the renin-angiotensin-aldosterone system, namely ACE inhibitors.[3]
The molecule's chemical properties, including its amino and ester functional groups, allow for its participation in various organic reactions, making it a valuable chiral starting material for creating compounds with specific stereochemistry, which is often crucial for biological activity.[4]
Indirect Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary therapeutic relevance of this compound lies in its incorporation into ACE inhibitors like moexipril and enalapril.[3][5] These drugs exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
The mechanism is as follows:
-
Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.
-
Angiotensinogen Cleavage: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.
-
ACE-Mediated Conversion: Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily found in the lungs.
-
Angiotensin II Effects: Angiotensin II acts on multiple targets to increase blood pressure:
-
It causes the muscular walls of small arteries (arterioles) to constrict.
-
It stimulates the adrenal glands to release aldosterone, a hormone that causes the kidneys to retain sodium and water.
-
It increases vasopressin secretion, which also promotes water retention.
-
-
Bradykinin Degradation: ACE also has another function: it is responsible for the degradation of bradykinin, a peptide that promotes vasodilation.
ACE inhibitors, synthesized using this compound as a starting material, block the conversion of angiotensin I to angiotensin II. This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and decreased aldosterone secretion, which collectively lower blood pressure. Furthermore, the inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the vasodilatory and cardioprotective effects of these drugs.[5]
Quantitative Data: Pharmacokinetics of Moexipril
As this compound is a precursor, quantitative pharmacological data for the compound itself is not available. The following table summarizes the pharmacokinetic parameters of Moexipril, an ACE inhibitor synthesized from this precursor, to provide context for its therapeutic application.[5]
| Parameter | Value | Description |
| Bioavailability | 13-22% | The proportion of the administered drug that reaches systemic circulation. |
| Protein Binding | 90% | The extent to which the drug binds to proteins in the blood plasma. |
| Metabolism | Hepatic | Primarily metabolized in the liver to its active form, moexiprilat. |
| Elimination Half-life | 1 hour (Moexipril) | The time taken for the concentration of the drug to reduce by half. |
| 2-9 hours (Moexiprilat) | The active metabolite has a longer half-life, allowing for sustained action. | |
| Excretion | 50% Feces, 13% Urine | The primary routes of elimination for the drug and its metabolites. |
Table 1: Pharmacokinetic Properties of Moexipril, an ACE inhibitor derived from the title compound.[5]
Experimental Protocols
Evaluating the efficacy of a compound intended to become an ACE inhibitor involves a series of in vitro and in vivo experiments.
In Vitro ACE Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of the Angiotensin-Converting Enzyme.
Principle: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is incubated with purified ACE in the presence and absence of the test compound (e.g., moexiprilat). ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is measured, typically by spectrophotometry or HPLC, and is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Preparation of Reagents: Prepare solutions of purified rabbit lung ACE, the substrate HHL, and various concentrations of the test inhibitor in a suitable buffer (e.g., borate buffer with NaCl).
-
Incubation: In a microplate, combine the ACE solution with either the test inhibitor or vehicle control. Allow a short pre-incubation period.
-
Reaction Initiation: Add the HHL substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid, such as 1M HCl.
-
Quantification: Extract the resulting hippuric acid with a solvent like ethyl acetate. Evaporate the solvent and redissolve the hippuric acid in water. Measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This animal model is used to assess the antihypertensive effects of the compound in a living organism.
Principle: Spontaneously Hypertensive Rats (SHR) are a well-established animal model for human essential hypertension. The test compound is administered to these animals, and changes in blood pressure are monitored over time.
Methodology:
-
Animal Acclimatization: Male SHRs (e.g., 14-16 weeks old) are acclimatized to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced fluctuations.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious rats using a non-invasive tail-cuff method.
-
Drug Administration: Divide the animals into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound (e.g., moexipril) administered orally via gavage.
-
Post-Dose Monitoring: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Data Analysis: For each group, calculate the mean change in SBP and HR from baseline at each time point. Compare the results from the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA) to determine the efficacy and duration of the antihypertensive effect.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development. While it does not possess a direct pharmacological mechanism of action in the traditional sense, its role as a key chiral precursor is indispensable for the synthesis of potent ACE inhibitors. Understanding its function requires looking beyond the molecule itself to the therapeutic agents it helps create. The inhibition of the renin-angiotensin-aldosterone system by these end-products has led to major advancements in the management of hypertension and cardiovascular disease. Future research involving this compound will likely continue to focus on its application in the stereoselective synthesis of novel therapeutic agents.
References
- 1. L-Homophenylalanine ethyl ester hydrochloride | 90891-21-7 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 4. Buy ethyl (S)-2-amino-2-phenylbutanoate (EVT-12960435) [evitachem.com]
- 5. Moexipril - Wikipedia [en.wikipedia.org]
The Synthetic Cornerstone: A Technical Guide to Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, systematically known as L-homophenylalanine ethyl ester hydrochloride, is a chiral amino acid derivative of significant interest in the pharmaceutical industry.[1] Its primary and most critical application lies in its role as a key chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[2] Specifically, it is a crucial precursor in the manufacturing of benazepril, a potent medication used for the management of hypertension and congestive heart failure.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and application of this compound, with a focus on its pivotal role in the production of benazepril.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 90891-21-7 | [4][5] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [4][6] |
| Molecular Weight | 243.73 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | 159-163 °C | [5][7][8] |
| Optical Rotation | [a]D²⁰ = +25.1 ± 2º (c=1 in CHCl₃) | [1] |
| Solubility | Soluble in various organic solvents including ethanol, n-propanol, isopropanol, butanol, acetone, and dichloromethane.[9] | [9] |
| SMILES | O=C(OCC)--INVALID-LINK--N.Cl | [4] |
| InChI Key | PTFKZMFFSIYCOV-MERQFXBCSA-N | [6] |
| Storage | 4°C | [4] |
Core Application: Synthesis of Benazepril
The principal utility of this compound is as a chiral starting material for the synthesis of the ACE inhibitor benazepril. The stereochemistry of this intermediate is crucial for the final biological activity of the drug. Two primary synthetic strategies have been documented that utilize this compound: reductive amination and asymmetric aza-Michael addition.
Synthetic Pathway 1: Reductive Amination
One of the established methods for the synthesis of benazepril involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.[10] While this compound is not directly used in this specific reaction, its parent amino acid, (S)-homophenylalanine, is a precursor to the amino ester. A closely related approach involves the direct alkylation of a benzazepine derivative with a derivative of homophenylalanine.[11]
A patent describes a method where (S)-homophenylalanine is reacted with tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[4]-benzazepin-2-one-1-acetate.[11] The resulting intermediate is then esterified to yield the ethyl ester, which is a core component of benazepril.
The following is a representative experimental protocol derived from patent literature for the alkylation step.[11]
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[4]-benzazepin-2-one-1-acetate (100g, 0.34 mol) and (S)-homophenylalanine (53g) in isopropanol (1.7 L).
-
Addition of Base: Add triethylamine (42g) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C with stirring and maintain for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the insoluble material and wash the filter cake with a suitable amount of isopropanol.
-
Purification: The resulting intermediate can be further purified by recrystallization before proceeding to the next steps of esterification and salt formation to yield benazepril hydrochloride.
Synthetic Pathway 2: Asymmetric Aza-Michael Addition
A more elegant and stereoselective approach to a key intermediate of benazepril involves the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to an α,β-unsaturated carbonyl compound.[12] This method establishes the required stereochemistry early in the synthesis.
The following detailed protocol is based on published scientific literature.[12]
-
Reaction Setup: In a 50 mL flask, charge 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (from the hydrochloride salt by neutralization, 2.28 g, 11 mmol) in the desired solvent (e.g., THF, 20 mL).
-
Reaction Conditions: Stir the mixture at ambient temperature. The reaction time may vary depending on the solvent and temperature.
-
Work-up and Purification: Concentrate the reaction mixture to obtain a crude product. Purify the crude product by chromatography to afford (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester as a mixture of diastereomers.
-
Reduction and Cyclization: To a solution of the purified adduct (1.46 g, 1.0 mmol) in THF (20 mL) in a pressure vessel, add 5% Pd-C (0.14 g).
-
Hydrogenation: Hydrogenate the reaction mixture at 40°C under 150 psi of H₂ for 24 hours. Then, add 1 N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40°C under 150 psi of H₂ for another 16 hours.
-
Isolation of Intermediate: Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate (30 mL). Extract the mixture with ethyl acetate (2 x 50 mL). Dry the combined organic layer with MgSO₄ and purify by flash column chromatography to obtain the cyclized (2S,3'S)-caprolactam intermediate. This intermediate can then be converted to benazepril.
Other Potential Applications
While the synthesis of benazepril is the most prominent application, as a chiral amino acid ester, this compound has potential utility in other areas of organic synthesis and medicinal chemistry. It can serve as a precursor for the synthesis of various peptides and other biologically active molecules where the homophenylalanine moiety is desired.[1] However, its use in the synthesis of other major ACE inhibitors like moexipril has not been substantiated in the literature, which points towards different synthetic precursors for those compounds.
Conclusion
This compound is a specialized yet indispensable chiral intermediate in pharmaceutical manufacturing. Its primary role in the stereoselective synthesis of benazepril underscores the importance of chiral building blocks in modern drug development. The synthetic routes detailed in this guide, particularly the asymmetric aza-Michael addition, highlight the elegant chemical strategies employed to construct complex and life-saving therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic applications of this compound is crucial for the innovation and optimization of pharmaceutical production processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pinpools.com [pinpools.com]
- 6. This compound [cymitquimica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. L-Homophenylalanine ethyl ester hydrochloride | 90891-21-7 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 11. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 12. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as L-homophenylalanine ethyl ester hydrochloride, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril and benazepril. Its stereospecific synthesis is of paramount importance as the biological activity of these drugs is highly dependent on the correct enantiomer. This technical guide provides an in-depth overview of a common and effective synthesis pathway, including detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathway: A Two-Pronged Approach
The synthesis of this compound can be efficiently achieved through two primary strategies:
-
Asymmetric Reductive Amination: This method involves the direct conversion of a ketoester precursor, ethyl 2-oxo-4-phenylbutanoate, into the desired chiral amine using a chiral catalyst or auxiliary.
-
Enzymatic Kinetic Resolution: This strategy starts with a racemic mixture of an N-acetylated amino ester, which is then subjected to enzymatic hydrolysis. A stereoselective enzyme, typically a lipase, preferentially hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer.
This guide will focus on the Enzymatic Kinetic Resolution pathway due to its high enantioselectivity and the use of mild, environmentally benign reaction conditions.
Experimental Protocols
Pathway Overview: Enzymatic Kinetic Resolution
The overall synthesis workflow involves three main stages:
-
Synthesis of Ethyl 2-oxo-4-phenylbutanoate: The ketoester precursor is synthesized from commercially available starting materials.
-
Synthesis of Racemic N-Acetyl-2-amino-4-phenylbutanoate Ethyl Ester: The ketoester is converted to a racemic amino acid, which is then acetylated and esterified.
-
Enzymatic Kinetic Resolution and Final Product Formation: The racemic mixture is resolved using a lipase, followed by deacetylation and formation of the hydrochloride salt.
dot
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of Ethyl 2-oxo-4-phenylbutanoate
This precursor can be prepared via a Grignard reaction between 2-phenylethylmagnesium bromide and diethyl oxalate.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-phenylethyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Reaction with Diethyl Oxalate: The Grignard solution is cooled to 0 °C, and a solution of diethyl oxalate (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 2-oxo-4-phenylbutanoate as a colorless oil.
| Parameter | Value | Reference |
| Yield | 75-85% | [1] |
| Boiling Point | 138-142 °C at 10 mmHg | [1] |
| ¹H NMR (CDCl₃, δ) | 7.30-7.15 (m, 5H), 3.32 (t, J=7.5 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 4.30 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H) | |
| ¹³C NMR (CDCl₃, δ) | 196.5, 161.2, 140.8, 128.6, 128.4, 126.3, 62.5, 35.1, 29.8, 14.1 |
Stage 2: Synthesis of Racemic N-Acetyl-2-amino-4-phenylbutanoate Ethyl Ester
Experimental Protocol:
-
Reductive Amination: Ethyl 2-oxo-4-phenylbutanoate (1.0 eq) is dissolved in methanol, and ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure.
-
Work-up: The residue is dissolved in water and the pH is adjusted to ~9 with a sodium carbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude ethyl DL-2-amino-4-phenylbutanoate.
-
Acetylation and Esterification: The crude amino ester is dissolved in a mixture of ethanol and acetic anhydride (2.0 eq). The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the crude racemic N-acetylated product, which can be used in the next step without further purification.
| Parameter | Value | Reference |
| Overall Yield (2 steps) | ~70% | |
| ¹H NMR (CDCl₃, δ) | 7.32-7.15 (m, 5H), 6.15 (br d, 1H, NH), 4.60 (m, 1H), 4.18 (q, J=7.1 Hz, 2H), 2.70 (t, J=7.6 Hz, 2H), 2.10-1.90 (m, 2H), 2.02 (s, 3H), 1.25 (t, J=7.1 Hz, 3H) | |
| ¹³C NMR (CDCl₃, δ) | 172.5, 169.8, 141.2, 128.5, 128.4, 126.1, 61.5, 52.3, 34.2, 31.8, 23.2, 14.2 |
Stage 3: Enzymatic Kinetic Resolution and Final Product Formation
Experimental Protocol:
-
Enzymatic Hydrolysis: Racemic N-Acetyl-2-amino-4-phenylbutanoate ethyl ester (1.0 eq) is suspended in a phosphate buffer (pH 7.5). A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by HPLC by measuring the formation of the hydrolyzed acid and the remaining ester. The reaction is stopped at approximately 50% conversion.
-
Separation: The reaction mixture is acidified to pH 2 with HCl and extracted with ethyl acetate. The organic layer contains the unreacted (S)-N-Acetyl-2-amino-4-phenylbutanoate ethyl ester and the hydrolyzed (R)-N-acetyl-2-amino-4-phenylbutanoic acid. The aqueous layer is discarded. The organic layer is then extracted with a saturated sodium bicarbonate solution. The bicarbonate layer contains the (R)-acid, and the organic layer retains the desired (S)-ester.
-
Deacetylation and Hydrochloride Salt Formation: The organic layer containing the (S)-ester is washed with brine, dried, and concentrated. The residue is then refluxed in 6M HCl for 4-6 hours to remove the acetyl group. The reaction mixture is cooled and concentrated under reduced pressure. The resulting solid is recrystallized from ethanol/diethyl ether to give this compound as a white solid.
| Parameter | Value | Reference |
| Yield of (S)-ester | 40-45% (from racemate) | [2] |
| Enantiomeric Excess (e.e.) | >99% | [2] |
| Melting Point | 158-161 °C | [3] |
| Optical Rotation [α]D²⁰ | +24° to +28° (c=1, H₂O) | [3] |
| ¹H NMR (D₂O, δ) | 7.40-7.25 (m, 5H), 4.35 (t, J=6.8 Hz, 1H), 4.30 (q, J=7.2 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H), 2.30-2.10 (m, 2H), 1.30 (t, J=7.2 Hz, 3H) | |
| ¹³C NMR (D₂O, δ) | 171.2, 139.8, 129.1, 128.9, 126.8, 64.1, 54.2, 33.1, 30.9, 13.5 |
Signaling Pathways and Logical Relationships
While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its importance lies in its incorporation into ACE inhibitors. The logical relationship is a straightforward precursor-product relationship within a multi-step synthesis.
dot
Caption: Logical relationship between the target compound and its application.
The renin-angiotensin system (RAS) is the primary signaling pathway targeted by ACE inhibitors.
dot
Caption: Simplified Renin-Angiotensin System (RAS) and the action of ACE inhibitors.
This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound. The detailed protocols and data presented are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benazepril Hydrochloride Using Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Benazepril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, utilizing Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride as a key starting material. The described synthetic route proceeds through a diastereoselective aza-Michael addition, followed by reductive cyclization, N-alkylation, and final salt formation.
Introduction
Benazepril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] It is a prodrug that is metabolized in the liver to its active form, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] The synthesis of benazepril requires precise stereochemical control to obtain the desired (S,S)-diastereomer, which possesses the highest pharmacological activity. This protocol outlines a robust method for achieving this, starting from the readily available chiral building block, this compound.
Overall Synthetic Scheme
The synthesis of benazepril hydrochloride from this compound can be accomplished in four main steps, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of Benazepril Hydrochloride.
Experimental Protocols
Step 1: Neutralization of this compound
This step involves the conversion of the hydrochloride salt of the starting material to its free base form, which is necessary for the subsequent aza-Michael reaction.
Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (10 mL/g), add a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0-5 °C with stirring.
-
Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL/g).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain Ethyl (S)-2-amino-4-phenylbutanoate as a free base. The product is typically used in the next step without further purification.
Step 2: Diastereoselective Aza-Michael Addition
This key step establishes the second stereocenter of the benazepril molecule through a diastereoselective 1,4-addition of the amino ester to an α,β-unsaturated carbonyl compound.[2]
Protocol:
-
In a flask, dissolve 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1.0 eq) in dichloromethane (20 mL/g).[2]
-
Add a solution of Ethyl (S)-2-amino-4-phenylbutanoate (1.1 eq) in dichloromethane to the flask at room temperature.[2]
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the (2S,2'S)-Michael adduct.[2]
Step 3: Reductive Cyclization to the Lactam Intermediate
The nitro group of the Michael adduct is reduced to an amine, which then undergoes spontaneous intramolecular cyclization to form the key seven-membered lactam ring.[2]
Protocol:
-
Dissolve the (2S,2'S)-Michael adduct (1.0 eq) in tetrahydrofuran (THF) (20 mL/g).[2]
-
Add 5% Palladium on carbon (Pd/C) (10% w/w) to the solution in a pressure vessel.[2]
-
Hydrogenate the mixture at 40 °C under a hydrogen pressure of 150 psi for 24 hours.[2]
-
After the initial hydrogenation, carefully add 1N Hydrochloric acid (HCl) (6 mL/g) to the reaction mixture and continue the hydrogenation at 40 °C and 150 psi for another 16 hours.[2]
-
Filter the reaction mixture to remove the catalyst and basify the filtrate with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with ethyl acetate (2 x 50 mL/g).[2]
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography to yield the (2S,3'S)-Lactam intermediate.[2]
Step 4: N-Alkylation and Hydrochloride Salt Formation
The final steps involve the alkylation of the lactam nitrogen with an ethyl acetate moiety, followed by hydrolysis of the resulting ester and formation of the hydrochloride salt.
Protocol:
-
To a solution of the (2S,3'S)-Lactam intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benazepril.
-
Dissolve the crude benazepril in ethyl acetate and bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to afford Benazepril Hydrochloride as a white solid.[3]
Quantitative Data Summary
| Step | Product | Starting Material(s) | Typical Yield (%) | Purity/Diastereomeric Ratio | Reference |
| 1 | Ethyl (S)-2-amino-4-phenylbutanoate | This compound | >95% (Assumed) | N/A | General Procedure |
| 2 | (2S,2'S)-Michael Adduct | Ethyl (S)-2-amino-4-phenylbutanoate & 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester | ~90% | (S,S):(R,S) = 4.20:1 (in CH2Cl2) | [2] |
| 3 | (2S,3'S)-Lactam Intermediate | (2S,2'S)-Michael Adduct | 55-65% (over 2 steps) | >98% (S,S) after purification | [2] |
| 4 | Benazepril Hydrochloride | (2S,3'S)-Lactam Intermediate | 60-70% | >99% (S,S) after crystallization | [3] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the point of inhibition by benazeprilat, the active metabolite of benazepril.
Caption: Inhibition of the RAAS pathway by Benazeprilat.
References
Chiral Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride stands as a critical chiral building block, primarily recognized for its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This valuable intermediate is integral to the development of pharmaceuticals for hypertension and congestive heart failure. This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound, focusing on enzymatic kinetic resolution and asymmetric synthesis methodologies.
Application Notes
This compound, a derivative of the amino acid L-phenylalanine, is a key precursor in the synthesis of several "pril" drugs, a class of ACE inhibitors.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final drug product. The primary application lies in its incorporation into the molecular structure of drugs like Moexipril, where it forms a significant part of the dipeptide-like side chain responsible for binding to and inhibiting the angiotensin-converting enzyme.[1][2]
The chiral center at the C-2 position necessitates stereoselective synthetic strategies to ensure high enantiomeric purity. The two principal methods for achieving this are enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. Lipases are commonly employed for the kinetic resolution of the corresponding racemic amino ester or its derivatives, while transaminases are increasingly used for the asymmetric synthesis, offering a greener and more direct route.
Beyond its established role in ACE inhibitor synthesis, its structural motif as a non-proteinogenic amino acid ester makes it a valuable synthon for creating novel peptide-based therapeutics and other complex chiral molecules in drug discovery programs.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a precursor to drugs that inhibit the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is central to the regulation of blood pressure. The diagram below illustrates the RAAS and the point of inhibition by ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution
This protocol describes a representative chemoenzymatic approach involving the synthesis of racemic ethyl 2-amino-4-phenylbutanoate followed by lipase-catalyzed kinetic resolution.
Step 1: Synthesis of Racemic Ethyl 2-amino-4-phenylbutanoate
A detailed protocol for the synthesis of the racemic starting material is analogous to standard amino acid esterification procedures.
Step 2: Lipase-Catalyzed Kinetic Resolution
This procedure selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted amine.
-
Materials:
-
Racemic ethyl 2-amino-4-phenylbutanoate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Standard laboratory glassware and magnetic stirrer
-
HPLC with a chiral column for analysis
-
-
Procedure:
-
In a dry round-bottom flask, dissolve racemic ethyl 2-amino-4-phenylbutanoate (1.0 eq.) in the anhydrous organic solvent.
-
Add the acyl donor (1.0-1.5 eq.).
-
Add the immobilized lipase (e.g., 5-10% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Upon reaching the target conversion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
The reaction mixture now contains the acylated (R)-enantiomer and the unreacted (S)-ethyl 2-amino-4-phenylbutanoate.
-
Separate the (S)-enantiomer from the acylated (R)-enantiomer using column chromatography or by an acidic extraction to protonate and solubilize the desired amine in an aqueous layer.
-
To isolate the hydrochloride salt, dissolve the purified (S)-ester in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Protocol 2: Asymmetric Synthesis using a Transaminase
This protocol outlines a direct asymmetric synthesis of the target molecule from a keto-ester precursor using an (S)-selective ω-transaminase.
-
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
(S)-selective ω-transaminase (ω-TA)
-
Amino donor (e.g., L-alanine, isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate or TRIS buffer, pH 7.5-8.5)
-
Standard laboratory glassware, incubator shaker
-
HPLC with a chiral column for analysis
-
-
Procedure:
-
Prepare a reaction buffer containing the amino donor (in excess, e.g., 5-10 eq.) and PLP (e.g., 1 mM).
-
In a reaction vessel, dissolve ethyl 2-oxo-4-phenylbutanoate (1.0 eq.) in a minimal amount of a co-solvent like DMSO if necessary, and then add it to the reaction buffer.
-
Add the (S)-selective ω-transaminase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the conversion and enantiomeric excess (e.e.) by chiral HPLC.
-
Once the reaction is complete, terminate it by adding a quenching agent or by adjusting the pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Form the hydrochloride salt as described in Protocol 1, Step 9 and 10.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chiral amino esters using the described methodologies. Note that the specific values can vary depending on the exact substrate, enzyme, and reaction conditions.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution
| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of (S)-Ester (%) |
| 1 | Candida antarctica B | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 |
| 2 | Pseudomonas cepacia | Ethyl Acetate | MTBE | 35 | 48 | ~48 | >98 |
| 3 | Thermomyces lanuginosus | Vinyl Acetate | Isooctane | 30 | 12 | ~50 | >99 |
Table 2: Representative Data for Asymmetric Synthesis using Transaminase
| Entry | Transaminase Type | Amino Donor | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of (S)-Ester (%) |
| 1 | (S)-selective ω-TA | L-Alanine | 5% DMSO | 35 | 24 | >95 | >99 |
| 2 | Engineered ω-TA | Isopropylamine | None | 40 | 18 | >98 | >99.5 |
| 3 | (S)-selective ω-TA | D-Alanine | 2% DMSO | 30 | 36 | >90 | >99 |
Visualizations
The following diagrams illustrate the conceptual workflows for the described synthetic protocols.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Asymmetric Synthesis via Transamination.
References
Application Notes and Protocols: Reductive Amination of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted amino acids and their derivatives are crucial building blocks in medicinal chemistry and drug development. The introduction of alkyl or aryl groups on the amino function of an amino acid ester can significantly modify its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Reductive amination is a powerful and widely used method for the N-alkylation of amines, offering a direct and efficient route to secondary and tertiary amines.[1][2][3] This process typically involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent to the corresponding alkylated amine.[1][2]
These application notes provide a detailed protocol for the reductive amination of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a homolog of phenylalanine ethyl ester, with a generic carbonyl compound. This reaction is fundamental in the synthesis of various pharmacologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors.[4][5]
Experimental Protocols
Objective: To synthesize N-substituted Ethyl (S)-2-amino-4-phenylbutanoate derivatives via a one-pot reductive amination protocol.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Neutralization: Add triethylamine (Et₃N) (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes until the starting material fully dissolves, indicating the formation of the free base.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. This reagent is milder and more selective for imines over carbonyls compared to other borohydrides.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted product.
-
Data Presentation: Reaction Condition Optimization
The choice of reducing agent, solvent, and acid/base additives can significantly impact the yield and selectivity of reductive amination. The following table summarizes common conditions used for the reductive amination of amino esters and related compounds.
| Reducing Agent | Molar Eq. | Solvent(s) | Additive(s) | Typical Temperature | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 2.0 | DCE, DCM, THF | None or Acetic Acid | Room Temperature | Mild and selective for imines. Tolerates a wide range of functional groups. Moisture sensitive.[6][7] |
| Sodium Cyanoborohydride (NaCNBH₃) | 1.2 - 2.0 | MeOH, EtOH | Acetic Acid or Lewis Acids (e.g., ZnCl₂) | Room Temperature | Stable in acidic conditions (pH 3-4 optimal for imine reduction). Toxic cyanide byproduct.[6] |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.5 | MeOH, EtOH | None | 0 °C to Reflux | Less selective; can reduce the starting carbonyl. Often requires pre-formation of the imine before addition.[6][7] |
| Catalytic Hydrogenation (H₂) | N/A | MeOH, EtOH | Pd/C, PtO₂ | Room Temperature | Environmentally friendly ("green") method. May not be compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[7] |
Visualizations
Below is a diagram illustrating the general workflow for the reductive amination of this compound.
Caption: Experimental workflow for one-pot reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Moexipril - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the Use of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key building block for the incorporation of a phenylalanine analog in peptide synthesis. The following sections describe standard procedures for both solution-phase and solid-phase peptide synthesis (SPPS), focusing on the widely used Boc and Fmoc protection strategies.
Introduction
This compound is a derivative of the amino acid L-phenylalanine, featuring an ethyl ester protecting group on the C-terminus. This modification makes it a versatile reagent for various peptide coupling strategies. The hydrochloride salt form enhances its stability and handling properties. These protocols will detail the necessary steps for the successful incorporation of this amino acid into a growing peptide chain, including the crucial in-situ neutralization of the hydrochloride.
Data Presentation
The following tables summarize typical yields for the synthesis of dipeptides using N-Boc-protected amino acids coupled with amino acid esters, which are analogous to the use of this compound. These values are provided as a reference for expected outcomes.
Table 1: Representative Yields for Solution-Phase Dipeptide Synthesis
| N-Boc-Amino Acid | Amino Acid Ester | Coupling Method | Yield (%) | Reference |
| Boc-L-Phe-OH | H-L-Leu-OMe·HCl | IBA-OBz / (4-MeOC6H4)3P | 66 | [1] |
| Boc-L-Phe-OH | H-L-Ala-OMe·HCl | DMT-MM | 97 | [2] |
| Boc-L-Phe-OH | H-Gly-OEt·HCl | Pentafluorophenyl ester | 76 | [3] |
| Boc-L-Asp(OtBu)-OH | H-L-Phe-OMe | TiCl4 | High | [4] |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using EDC/HOBt Coupling
This protocol describes the coupling of an N-Boc-protected amino acid (e.g., Boc-L-Alanine) to this compound.
Materials and Reagents:
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Procedure:
-
Neutralization of Amine Hydrochloride:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes to generate the free amine in situ.[5]
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
To the cooled solution from step 2, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[6]
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Boc-Ala-Phe-OEt.[8]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the general steps for incorporating an amino acid onto a resin, followed by coupling with the subsequent amino acid. To use Ethyl (S)-2-amino-4-phenylbutanoate, it should first be saponified to the free carboxylic acid before loading onto the resin.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
(S)-2-amino-4-phenylbutanoic acid (saponified from the ethyl ester)
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
-
First Amino Acid Loading:
-
Activate the carboxyl group of (S)-2-amino-4-phenylbutanoic acid (after N-terminal Fmoc protection) using a suitable coupling agent (e.g., DIC/HOBt).
-
Couple the activated amino acid to the resin in the presence of a base like DIPEA. The reaction progress can be monitored by a Kaiser test.
-
-
Fmoc-Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Next Amino Acid:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, the coupling can be repeated.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Visualizations
Solution-Phase Peptide Synthesis Workflow
Caption: Workflow for solution-phase dipeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BOC-PHE-ALA-OME synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Purity Analysis of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the chemical and chiral purity of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as benazepril. The following protocols for High-Performance Liquid Chromatography (HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be robust and reproducible for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Related Substances
This method is suitable for the quantitative determination of the chemical purity of this compound and for the separation of its potential process-related impurities and degradation products. The method is based on reversed-phase chromatography with UV detection.
Experimental Protocol
1.1. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-31 min: 80-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
1.2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
1.3. Data Presentation:
A typical method validation would yield the following performance characteristics.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the (R)-enantiomer of Ethyl 2-amino-4-phenylbutanoate hydrochloride from the desired (S)-enantiomer. The use of a chiral stationary phase is essential for this separation. Direct analysis without derivatization is often possible with modern chiral columns.
Experimental Protocol
2.1. Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| UV Detection | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
2.2. Standard and Sample Preparation:
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of racemic Ethyl 2-amino-4-phenylbutanoate hydrochloride and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This is used for system suitability to ensure separation of the enantiomers.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2.3. Data Presentation:
| Parameter | Expected Result |
| Resolution (Rs) between enantiomers | > 1.5 |
| Limit of Detection (LOD) for (R)-enantiomer | ~0.02% |
| Limit of Quantification (LOQ) for (R)-enantiomer | ~0.05% |
| Precision (%RSD) for (R)-enantiomer at LOQ | < 10% |
Chiral HPLC Workflow Diagram```dot
Caption: Workflow for GC-MS analysis with derivatization.
Application Note: HPLC Analysis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a critical chiral intermediate in the synthesis of various pharmaceuticals.[1][2] The protocol outlines procedures for both achiral purity assessment using a reversed-phase C18 column and chiral purity determination employing a polysaccharide-based chiral stationary phase. The methods are designed to be precise, accurate, and suitable for quality control and research environments.
Introduction
This compound is a key building block in the pharmaceutical industry, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Its stereochemical purity is paramount to the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the determination of both the chemical and enantiomeric purity of such chiral compounds.[3] This document provides detailed protocols for these essential analyses.
Experimental Protocols
Achiral Purity Analysis (Assay)
This method is intended for the determination of the chemical purity of this compound.
2.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic |
| Ratio | 40:60 (Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.1.2. Sample Preparation
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chiral Purity Analysis (Enantiomeric Excess)
This method is designed to separate and quantify the (S)- and (R)-enantiomers of Ethyl 2-amino-4-phenylbutanoate.
2.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (v/v) |
| Ratio | 90:10:0.1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2.2.2. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters for Achiral Analysis
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: System Suitability Parameters for Chiral Analysis
| Parameter | Acceptance Criteria |
| Resolution (Rs) between enantiomers | ≥ 1.5 |
| Tailing Factor for (S)-enantiomer | ≤ 2.0 |
| RSD of Retention Time (n=6) | ≤ 1.0% |
Table 3: Example Quantitative Data (for illustration)
| Analysis Type | Analyte | Retention Time (min) | Peak Area | % Area |
| Achiral | Ethyl (S)-2-amino-4-phenylbutanoate | 4.5 | 1,250,000 | 99.8 |
| Impurity 1 | 2.1 | 1,500 | 0.12 | |
| Impurity 2 | 3.8 | 1,000 | 0.08 | |
| Chiral | (S)-enantiomer | 12.3 | 985,000 | 99.5 |
| (R)-enantiomer | 14.1 | 4,925 | 0.5 |
Workflow Diagrams
Caption: Workflow for Achiral HPLC Purity Analysis.
Caption: Logical Flow for Chiral HPLC Analysis.
Conclusion
The HPLC methods presented provide reliable and reproducible results for the quality assessment of this compound. The achiral method is suitable for determining purity and assay, while the chiral method effectively separates the enantiomers, allowing for accurate determination of enantiomeric excess. These protocols are essential for ensuring the quality of this important pharmaceutical intermediate.
References
Application Note: NMR Spectroscopy of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. It includes predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and visual representations of the molecular structure and key NMR correlations. This information is intended to assist researchers in the identification, characterization, and purity assessment of this compound, which is a valuable building block in pharmaceutical synthesis.
Introduction
This compound, also known as ethyl L-homophenylalaninate hydrochloride, is a chiral amino acid ester derivative. Its structure is characterized by a phenylpropyl side chain, an amino group, and an ethyl ester moiety. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity determination of such organic molecules. This application note presents a summary of expected NMR data and a standardized protocol for its analysis.
Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for this specific compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, such as methyl L-phenylalaninate hydrochloride, and established chemical shift correlations.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' (CH₃) | ~1.25 | Triplet | ~7.1 |
| H-2' (CH₂) | ~4.20 | Quartet | ~7.1 |
| H-2 (CH) | ~4.10 | Triplet | ~7.5 |
| H-3 (CH₂) | ~2.20 | Multiplet | |
| H-4 (CH₂) | ~2.70 | Triplet | ~7.8 |
| Phenyl (H-Ar) | ~7.20-7.35 | Multiplet | |
| Amino (NH₃⁺) | ~8.50 | Broad Singlet |
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (CH₃) | ~14.0 |
| C-2' (CH₂) | ~62.0 |
| C-1 (C=O) | ~171.0 |
| C-2 (CH) | ~53.0 |
| C-3 (CH₂) | ~34.0 |
| C-4 (CH₂) | ~31.0 |
| C-ipso (C-Ar) | ~140.0 |
| C-ortho/meta (CH-Ar) | ~128.5 |
| C-para (CH-Ar) | ~126.0 |
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of high-quality NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
NMR tubes (5 mm diameter)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. D₂O is a common choice for hydrochloride salts, though CD₃OD can also be used.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
Reference the spectrum using the residual solvent peak (e.g., D₂O at ~4.79 ppm).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the ¹³C NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum using the residual solvent peak (e.g., CD₃OD at ~49.0 ppm).
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Workflow
Caption: Standard workflow for NMR analysis of this compound.
Conclusion
This application note provides essential information for the NMR analysis of this compound. The predicted spectral data serves as a valuable reference for compound verification and purity assessment. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR spectra. The inclusion of visual diagrams for the molecular structure and experimental workflow aims to facilitate a clearer understanding of the analytical process for researchers in the field of drug discovery and development.
Application Notes and Protocols for the Mass Spectrometry of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is an amino acid ester derivative of significant interest in pharmaceutical and organic chemistry. As a chiral building block, its precise characterization is crucial for drug development and synthesis. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful analytical technique for the identification, quantification, and structural elucidation of such compounds. These application notes provide a detailed protocol for the analysis of this compound using LC-MS, including sample preparation, instrument parameters, and expected fragmentation patterns.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₈ClNO₂[1] |
| Molecular Weight | 243.73 g/mol [1] |
| Structure | A chiral amino acid ester with a phenyl group. |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of Ethyl (S)-2-amino-4-phenylbutanoate is expected to exhibit characteristic fragmentation patterns typical of amino acid esters.[2][3][4] Under electrospray ionization (ESI) in positive ion mode, the molecule will likely be observed as its protonated form [M+H]⁺. The fragmentation of this precursor ion can yield several diagnostic product ions.
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion corresponding to the loss of 29 Da.
-
Loss of the ethoxycarbonyl group (-COOCH₂CH₃): This cleavage would lead to a significant fragment from the loss of the entire ester group (73 Da).
-
Formation of the tropylium ion: The phenylalkyl side chain can undergo rearrangement and fragmentation to produce the stable tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl group.
-
Loss of ammonia (-NH₃): A neutral loss of 17 Da from the precursor ion is also possible.
Based on these principles, a table of predicted major fragment ions can be constructed.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 208.13 (Free base [M+H]⁺) | 180.10 | [M+H - C₂H₄]⁺ (Loss of ethene) |
| 208.13 (Free base [M+H]⁺) | 162.09 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 208.13 (Free base [M+H]⁺) | 135.08 | [M+H - COOC₂H₅]⁺ (Loss of ethyl formate) |
| 208.13 (Free base [M+H]⁺) | 117.06 | [C₉H₁₁]⁺ (Phenylpropyl fragment) |
| 208.13 (Free base [M+H]⁺) | 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure reliable quantitative results.[5][6]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as methanol or a mixture of water and acetonitrile (50:50 v/v), to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Extraction from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Given the chiral nature of the analyte, a chiral stationary phase is recommended for enantiomeric separation.[8][9][10]
LC Parameters:
-
Column: Chiral stationary phase column (e.g., Chiralpak series or a similar column designed for amino acid enantiomer separation).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan (e.g., m/z 50-300) can be used for initial identification.
MRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ethyl (S)-2-amino-4-phenylbutanoate | 208.1 | 135.1 | 0.1 | 25 | 15 |
| Ethyl (S)-2-amino-4-phenylbutanoate | 208.1 | 91.1 | 0.1 | 25 | 20 |
| Internal Standard (e.g., L-Phenylalanine-d5 ethyl ester) | 213.1 | 140.1 | 0.1 | 25 | 15 |
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a validation experiment.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Within 15% of nominal |
| Intra-day Precision (%CV) | < 8% | ≤ 15% |
| Inter-day Precision (%CV) | < 10% | ≤ 15% |
| Accuracy (% Bias) | -5% to +7% | Within ±15% |
| Matrix Effect | 95% - 108% | 85% - 115% |
| Recovery | > 90% | Consistent and reproducible |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ethyl (S)-2-amino-4-phenylbutanoate.
Caption: Predicted major fragmentation pathways for protonated Ethyl (S)-2-amino-4-phenylbutanoate.
References
- 1. chemscene.com [chemscene.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Note: Derivatization of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride for GC-MS and HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (S)-2-amino-4-phenylbutanoate, also known as L-Homophenylalanine ethyl ester, is a chiral building block and an important intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. Accurate quantification and purity assessment of this compound are critical for quality control and drug development processes. Due to its polar primary amine group and limited volatility, direct analysis by gas chromatography (GC) is challenging. Similarly, for high-sensitivity analysis using high-performance liquid chromatography (HPLC) with common UV or fluorescence detectors, the molecule lacks a suitable chromophore.
This application note provides detailed protocols for the derivatization of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride to facilitate robust and sensitive analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (HPLC-FLD).
Derivatization for GC-MS Analysis using Acylation
Principle
To analyze Ethyl (S)-2-amino-4-phenylbutanoate by GC-MS, its volatility must be increased and the reactivity of the primary amine must be reduced.[1] Since the carboxylic acid group is already protected as an ethyl ester, a single-step acylation of the amino group is sufficient. This is accomplished by reacting the amine with an acylating agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), to form a stable and volatile N-trifluoroacetyl derivative. This derivative exhibits excellent chromatographic behavior and produces characteristic mass spectra for confident identification and quantification.
Experimental Protocol: N-Trifluoroacetyl (TFA) Derivatization
Reagents and Materials:
-
This compound standard/sample
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
2 mL GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial. If in solution, transfer an aliquot containing a similar amount and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and acid scavenger.
-
Derivatization: Add 100 µL of MBTFA to the vial. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Logical Workflow for GC-MS Derivatization
Caption: Workflow for N-Trifluoroacetyl (TFA) Derivatization.
Derivatization for HPLC Analysis using OPA
Principle
For sensitive HPLC analysis, derivatization with a fluorescent tag is a common strategy. o-Phthaldialdehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) at an alkaline pH to form a highly fluorescent isoindole derivative.[2][3] This pre-column derivatization can be fully automated using a modern autosampler, ensuring high reproducibility and throughput.[4] The resulting derivative is readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.[5]
Experimental Protocol: Automated OPA/MPA Derivatization
Reagents and Materials:
-
This compound standard/sample
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH with concentrated NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of the borate buffer.
-
MPA Reagent: Add 100 µL of 3-mercaptopropionic acid (MPA) to 10 mL of the borate buffer.
-
Reagent Mix: Combine the OPA and MPA reagents. This mixture should be prepared fresh daily.
-
HPLC autosampler capable of automated derivatization.
-
HPLC vials.
Procedure (Automated):
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 0.1 M HCl or water/methanol). Dilute to the desired concentration range for analysis.
-
Autosampler Program: Program the autosampler to perform the following sequence for each sample: a. Aspirate 50 µL of the OPA/MPA reagent mix. b. Aspirate 10 µL of the sample. c. Mix the contents in the injection loop or a mixing vial for 1 minute. d. Inject a specified volume (e.g., 5-10 µL) of the reaction mixture onto the HPLC column.
-
Analysis: The separation and detection are carried out immediately following the derivatization. The isoindole derivative is unstable, so the time between derivatization and injection must be consistent and short.[6]
OPA Derivatization Reaction Pathway
Caption: Reaction of OPA with a primary amine and a thiol.
Data Presentation and System Parameters
The following tables summarize typical instrumental conditions and provide a comparison of the two derivatization methods. Note that specific parameters like retention times and detection limits must be determined experimentally for the target analyte.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
Table 2: Typical HPLC-FLD Instrumental Parameters
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 10% B to 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Table 3: Method Comparison
| Feature | GC-MS with Acylation | HPLC-FLD with OPA Derivatization |
| Principle | Increases volatility for gas phase separation | Adds a fluorescent tag for liquid phase detection |
| Target Group | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
| Derivative Stability | High (stable for hours/days) | Low (requires immediate analysis)[6] |
| Automation | Manual/offline reaction required | Easily automated in modern autosamplers[4] |
| Detection | Mass Spectrometry (structural info) | Fluorescence (high sensitivity) |
| Typical Run Time | 15-25 minutes | 20-30 minutes |
| Chiral Analysis | Requires chiral GC column | Requires chiral column or chiral derivatizing agent |
Conclusion
Both acylation for GC-MS and OPA derivatization for HPLC-FLD are effective strategies for the analysis of this compound.
-
GC-MS provides excellent structural confirmation and is highly suitable for identification and purity assessment where mass spectral data is required.
-
HPLC-FLD offers superior sensitivity for quantification, making it ideal for trace-level analysis in complex matrices. The ability to fully automate the derivatization process provides significant advantages in terms of throughput and reproducibility.
The choice of method will depend on the specific analytical requirements, such as the need for structural information, required sensitivity, sample matrix, and available instrumentation. For chiral purity analysis, these methods must be paired with either a chiral stationary phase or a chiral derivatizing agent.
References
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. de.jnsparrowchemicals.com [de.jnsparrowchemicals.com]
- 3. Phthaldialdehyd suitable for fluorescence, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride as a versatile chiral building block in the synthesis of pharmaceuticals, with a primary focus on Angiotensin-Converting Enzyme (ACE) inhibitors.
Introduction to this compound
This compound is a chiral amino acid ester that serves as a crucial starting material in the stereoselective synthesis of various active pharmaceutical ingredients (APIs). Its key structural features, including a primary amine, an ethyl ester, and a phenylpropyl side chain with a defined (S)-stereochemistry, make it an ideal precursor for introducing a specific chiral center into target molecules. This is particularly important in drug development, as the biological activity of a drug often resides in a single enantiomer. The hydrochloride salt form enhances the stability and handling of this chiral amine.
The most prominent application of this building block is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. Specifically, it is a key component in the synthesis of drugs like Enalapril and Lisinopril.
Applications in the Synthesis of ACE Inhibitors
The primary application of this compound is in the synthesis of ACE inhibitors. These drugs act on the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
ACE inhibitors exert their therapeutic effect by blocking the Angiotensin-Converting Enzyme (ACE), which is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting this conversion, ACE inhibitors reduce the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure. The following diagram illustrates the role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Enalapril is a widely prescribed ACE inhibitor. A key step in its synthesis is the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline. Ethyl (S)-2-amino-4-phenylbutanoate is a direct precursor to the ethyl 2-oxo-4-phenylbutanoate required for this reaction.
Experimental Workflow for Enalapril Synthesis:
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the asymmetric reductive amination of ethyl 2-oxo-4-phenylbutyrate. This typically involves the in-situ formation of an imine between the ketoester and an ammonia source, followed by stereoselective reduction using a chiral catalyst and a reducing agent. The final step is the formation of the hydrochloride salt.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several factors. Key areas to examine include the purity of your starting materials (especially the ethyl 2-oxo-4-phenylbutyrate), the efficiency of imine formation, the activity of your reducing agent and catalyst, and the reaction conditions such as temperature, pressure, and solvent. Incomplete reaction or the formation of side products are common culprits.
Q3: I am observing the formation of byproducts. What are the likely side reactions?
A3: Common side reactions in reductive amination include the reduction of the starting ketoester to the corresponding hydroxy ester (ethyl (S)-2-hydroxy-4-phenylbutanoate), and over-alkylation of the amine product. The formation of diastereomers can also occur if the stereoselectivity of the reduction is not optimal.
Q4: How can I improve the enantioselectivity of the reaction?
A4: Enhancing enantioselectivity hinges on the chiral catalyst and reaction conditions. Ensure you are using a high-purity chiral ligand with your metal catalyst (e.g., Ru-BINAP). The choice of solvent can also influence the stereochemical outcome. Additionally, temperature and hydrogen pressure can be optimized to favor the formation of the desired (S)-enantiomer.
Q5: What is the best method for purifying the final product?
A5: The hydrochloride salt of Ethyl (S)-2-amino-4-phenylbutanoate is typically a crystalline solid. Purification is often achieved by crystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. This not only purifies the product from reaction impurities but can also help to enrich the desired enantiomer.
Q6: Can I monitor the progress of the reaction?
A6: Yes, reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can help you track the consumption of the starting ketoester and the formation of the desired amine product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | Test the activity of the reducing agent (e.g., NaBH4, H2) on a simple ketone. If inactive, use a fresh batch. |
| Inactive Catalyst | Ensure the catalyst has been stored and handled under appropriate inert conditions. If catalyst deactivation is suspected, use a fresh supply. |
| Poor Imine Formation | The equilibrium for imine formation can be unfavorable. Consider adding a dehydrating agent like molecular sieves to remove water. A slightly acidic pH (around 4-5) can also promote imine formation. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature and pressure. Some reductive aminations require elevated temperatures or pressures to proceed efficiently. |
Issue 2: Low Enantioselectivity
| Possible Cause | Troubleshooting Step |
| Impure Chiral Ligand | The enantiopurity of your chiral ligand is critical. Use a ligand from a reputable supplier with a specified high enantiomeric excess (ee%). |
| Incorrect Catalyst Loading | The ratio of the metal precursor to the chiral ligand is important. Ensure you are using the correct stoichiometry. |
| Sub-optimal Solvent | The solvent can significantly impact the stereochemical outcome. Screen different solvents to find the optimal one for your catalytic system. |
| Temperature and Pressure Effects | Vary the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Oiling Out | If the product separates as an oil instead of a solid during crystallization, try using a different solvent system, a more dilute solution, or cooling the solution more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Co-precipitation of Impurities | If impurities are co-crystallizing with your product, a second recrystallization step may be necessary. Alternatively, a column chromatography purification of the free amine before salt formation might be required. |
| Incomplete Salt Formation | Ensure the correct stoichiometry of hydrochloric acid is used for the salt formation. Incomplete protonation can lead to a mixture of the free amine and the salt, complicating purification. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxo-4-phenylbutyrate (Precursor)
This protocol describes a common method for preparing the starting ketoester.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a small amount of a solution of 2-phenylethyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining 2-phenylethyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour.
-
Acylation: In a separate flask, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).
-
Reaction: Slowly add the prepared Grignard reagent to the diethyl oxalate solution at -78 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain ethyl 2-oxo-4-phenylbutyrate as a colorless to pale yellow oil.
Protocol 2: Asymmetric Reductive Amination to this compound
This protocol is a representative procedure for the chiral synthesis.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a suitable pressure reactor with a ruthenium precursor (e.g., [Ru(cod)Cl2]n) and a chiral phosphine ligand (e.g., (S)-BINAP) in a degassed solvent such as methanol or ethanol. Stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Mixture: To the reactor, add ethyl 2-oxo-4-phenylbutyrate (1.0 eq) and a source of ammonia (e.g., ammonium acetate or ammonia gas).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and heat to the desired temperature (e.g., 40-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Salt Formation and Crystallization: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Add a solution of hydrochloric acid in ether or isopropanol dropwise until the pH is acidic. Cool the solution to induce crystallization of the hydrochloride salt.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Reducing Agent on Yield in Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Potential Issues | Approximate Yield (%) |
| H2 / Chiral Catalyst | 10-50 atm H2, 40-80 °C | High enantioselectivity, clean reaction | Requires specialized pressure equipment | 85-95 |
| Sodium Borohydride (NaBH4) | Methanol, Room Temp | Readily available, simple setup | Lower enantioselectivity, potential for ketone reduction | 60-75 |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Mild, selective for imines | Toxic cyanide byproduct | 70-85 |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, Acetic Acid | Mild, non-toxic, highly selective | Can be slower, requires acidic conditions | 80-90 |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions and substrate purity.
Table 2: Influence of Solvent on Enantioselectivity
| Solvent | Typical Effect on Enantioselectivity (ee%) | Comments |
| Methanol | Good to Excellent | Common solvent for catalytic hydrogenations. |
| Ethanol | Good to Excellent | Similar to methanol, can sometimes offer slight improvements. |
| Dichloromethane (DCM) | Moderate to Good | Often used with borohydride-based reagents. |
| Tetrahydrofuran (THF) | Moderate to Good | Can be effective but may coordinate to the metal center. |
| Toluene | Variable | Less common for this transformation, polarity may not be optimal. |
Note: The optimal solvent is highly dependent on the specific chiral catalyst being used.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The two primary side reactions of concern are:
-
Racemization: The chiral center at the alpha-carbon of the amino acid can epimerize under the reaction conditions, leading to the formation of the (R)-enantiomer and a subsequent loss of optical purity in the final product.
-
Diketopiperazine Formation: The newly formed amino acid ester can undergo intermolecular condensation to form a cyclic dipeptide, specifically 3,6-bis(2-phenylethyl)piperazine-2,5-dione. This side reaction is more prevalent at elevated temperatures and prolonged reaction times.
Q2: How can I minimize racemization during the esterification process?
A2: To minimize racemization, consider the following:
-
Control the temperature: Avoid excessive heat during the reaction. It is advisable to carry out the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit reaction time: Prolonged exposure to acidic conditions can increase the likelihood of racemization. Monitor the reaction progress and work it up as soon as it reaches completion.
-
Choice of catalyst: While strong acids are necessary for Fischer-type esterifications, using a milder acid catalyst or controlling the concentration of a strong acid can sometimes reduce the extent of racemization. For the thionyl chloride method, adding it dropwise at a controlled temperature is crucial.
Q3: What conditions favor the formation of diketopiperazine, and how can I avoid it?
A3: Diketopiperazine formation is favored by:
-
High temperatures: Running the reaction at elevated temperatures for extended periods can promote this side reaction.
-
High concentrations: Higher concentrations of the amino acid ester can increase the rate of intermolecular condensation.
-
Basic conditions: While the esterification is acid-catalyzed, any subsequent neutralization steps, if not carefully controlled, could create a basic environment conducive to diketopiperazine formation.
To avoid this side product, it is recommended to use moderate reaction temperatures, avoid unnecessarily long reaction times, and ensure that the pH of the reaction mixture remains acidic until the product is isolated.
Q4: I am observing a low yield of my desired product. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The esterification reaction is an equilibrium process. To drive it towards the product, use a large excess of the alcohol (ethanol) and ensure a sufficient amount of catalyst is present.
-
Loss during workup: The hydrochloride salt of the product is water-soluble. During aqueous washes, some product may be lost. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with an organic solvent.
-
Side reactions: Significant formation of racemized product or diketopiperazine will naturally reduce the yield of the desired (S)-enantiomer.
-
Inadequate drying: Water in the reaction mixture can shift the equilibrium back towards the starting materials. Ensure all reagents and glassware are anhydrous.
For troubleshooting, you can systematically investigate each of these possibilities. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Optimize your workup procedure to minimize product loss. Analyze for the presence of side products to ascertain if they are the primary cause of the low yield.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction (esterification is an equilibrium). | Use a larger excess of ethanol. Ensure the catalyst (e.g., thionyl chloride, HCl gas) is active and used in sufficient quantity. |
| Product loss during aqueous workup. | Minimize the volume of aqueous washes. Back-extract aqueous layers with a suitable organic solvent (e.g., ethyl acetate). | |
| Significant side product formation. | Refer to the troubleshooting sections for racemization and diketopiperazine formation. | |
| Presence of water in reagents or glassware. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. | |
| Product is not optically pure (contains (R)-enantiomer) | Racemization during the reaction. | Maintain a low reaction temperature (e.g., 0-5 °C during thionyl chloride addition, followed by gentle reflux). Minimize the reaction time. |
| Presence of a high molecular weight, non-polar impurity | Diketopiperazine formation. | Avoid prolonged heating. Use a moderate reaction temperature. Ensure the reaction medium remains acidic throughout. |
| Difficulty in isolating the product as a solid | Product may be an oil or amorphous solid. | Try different crystallization solvents or solvent mixtures. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization. |
Experimental Protocols
Synthesis of this compound via the Thionyl Chloride Method
This method is often preferred for amino acid esterification as it generates HCl in situ, which acts as the catalyst and also forms the hydrochloride salt of the product directly.
Materials:
-
(S)-2-amino-4-phenylbutanoic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-2-amino-4-phenylbutanoic acid (1 equivalent) in anhydrous ethanol (10-20 mL per gram of amino acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (ninhydrin stain) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether and stir. The product should precipitate as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Methods
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[2]
-
Mobile Phase: A typical mobile phase for the separation of amino acid ester enantiomers is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. The exact ratio may need to be optimized for baseline separation.[2]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
2. HPLC for Diketopiperazine Byproduct Detection
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective.
-
Detection: UV detection at 254 nm. The diketopiperazine, being a larger and more non-polar molecule, will have a longer retention time than the amino acid ester.
-
Quantification: Can be performed by creating a calibration curve with an isolated and purified standard of the diketopiperazine.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Main reaction and potential side reaction pathways.
References
Technical Support Center: Purification of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
Welcome to the technical support center for the purification of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Oiling out during recrystallization
Question: My product is separating as an oil instead of crystals during recrystallization. What should I do?
Answer: "Oiling out" is a common issue where the solute separates from the crystallization solvent as a liquid phase rather than a solid.[1][2][3] This can trap impurities and hinder purification. Here are several strategies to address this:
-
Reduce the rate of supersaturation: Cool the solution more slowly to allow time for crystal nucleation and growth.[1]
-
Use a different solvent system: The current solvent may be too poor for your compound at lower temperatures. Try a solvent system where the compound has slightly higher solubility when cold. A mixture of a good solvent and a poor solvent, such as ethanol/diethyl ether or ethyl acetate/hexane, can be effective.[4]
-
Increase the solvent volume: The concentration of the solute might be too high. Add more of the recrystallization solvent to reduce the concentration.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.[5]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]
-
Trituration: If an oil has already formed, you can try to induce crystallization by adding a small amount of a poor, non-polar solvent like hexane and scratching the oily phase with a glass rod.
Problem 2: Low purity after a single purification step
Question: After performing a single purification step (e.g., one recrystallization), the purity of my this compound is still below the desired level (e.g., >98%). How can I improve the purity?
Answer: Achieving high purity often requires a combination of purification techniques or repeated purification steps.
-
Sequential Purification: Employ orthogonal purification methods. For instance, after an initial acid-base extraction to remove bulk impurities, perform a recrystallization. If impurities persist, column chromatography can be used as a final polishing step.
-
Repeat the Purification Step: A second recrystallization can significantly improve purity, although it may lead to a lower overall yield.[6]
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help remove them.[3]
-
Optimize Chromatographic Conditions: If using column chromatography, ensure the solvent system provides good separation between your product and the impurities on a TLC plate before running the column. A gradient elution may be necessary to resolve closely eluting compounds.
Problem 3: Difficulty removing a specific impurity
Question: I have a persistent impurity that co-elutes with my product during column chromatography and is difficult to remove by recrystallization. What are my options?
Answer: A challenging impurity may have similar polarity and solubility to your desired product.
-
Derivative Formation: Consider converting your product to a different salt or a temporary derivative that has different physical properties, allowing for easier separation. The free amine can be regenerated after purification.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be a powerful tool for separating stubborn impurities, including diastereomers if applicable.
-
Identify the Impurity: If possible, identify the structure of the impurity using techniques like LC-MS or NMR. Understanding its chemical nature can help in designing a more targeted purification strategy. For example, if the impurity is a diketopiperazine, its polarity will be significantly different from your product.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as ethyl 2-oxo-4-phenylbutyrate.[8]
-
Diastereomers: If the synthesis is not perfectly stereoselective, the (R)-enantiomer could be present.
-
Over-alkylation or acylation products: Depending on the synthetic route.
-
Hydrolysis products: Such as (S)-2-amino-4-phenylbutanoic acid if the ester group is cleaved.
-
Diketopiperazine: A common side product from the dimerization of amino acid esters.[7]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is a polar solvent in which the compound is soluble when hot but less soluble when cold. Ethanol is a commonly used solvent for similar compounds.[6] A mixed solvent system, such as ethanol with a less polar co-solvent like diethyl ether or ethyl acetate with hexane, can also be effective for fine-tuning the solubility.
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is a very effective method for separating the basic amine product from neutral or acidic impurities. The general procedure involves:
-
Dissolving the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing the organic layer with an acidic aqueous solution (e.g., dilute HCl) to keep the product in the organic layer as the hydrochloride salt, while removing any basic impurities.
-
To remove acidic impurities, you can wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).[9][10]
-
The desired product remains in the organic layer as the hydrochloride salt. The organic layer can then be dried and the solvent evaporated.
To isolate the free amine, the hydrochloride salt can be dissolved in water, the pH adjusted to basic (e.g., with sodium carbonate), and the free amine extracted into an organic solvent.
Q4: What are the recommended conditions for column chromatography?
A4: For silica gel column chromatography, a good starting mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the product of around 0.2-0.4. A gradient elution from a lower polarity (e.g., 10% ethyl acetate in hexane) to a higher polarity (e.g., 50% ethyl acetate in hexane) can be effective for separating components with different polarities.[1][11]
Q5: How can I assess the purity of the final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for determining chemical purity. A chiral HPLC method can be used to determine the enantiomeric excess (e.e.).[5][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure and assess the purity by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Purpose |
| Recrystallization | Ethanol or Isopropanol | Single solvent system for crystalline solids. |
| Recrystallization | Ethyl Acetate / Hexane | Mixed solvent system for fine-tuning solubility. |
| Recrystallization | Ethanol / Diethyl Ether | Mixed solvent system, ether as anti-solvent. |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | Separation based on polarity. |
| Acid-Base Extraction | Diethyl Ether / Aqueous NaHCO3 | Removal of acidic impurities.[9][10] |
| Acid-Base Extraction | Diethyl Ether / Aqueous HCl | Conversion to free base (in aqueous layer). |
Table 2: Typical Purity and Yield Data for Purification Methods (Illustrative)
| Purification Method | Purity Achieved | Typical Yield | Notes |
| Single Recrystallization | 95-98% | 70-90% | Highly dependent on initial purity. |
| Double Recrystallization | >99% | 50-80% (overall) | Higher purity with some loss of material. |
| Column Chromatography | >98% | 60-85% | Effective for removing closely related impurities. |
| Acid-Base Extraction | Removes bulk impurities | >90% | Good for initial cleanup of the reaction mixture. |
Note: These values are illustrative and can vary significantly based on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product as the hydrochloride salt.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. benchchem.com [benchchem.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
Preventing epimerization of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Welcome to the Technical Support Center for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization and ensuring the stereochemical integrity of this chiral building block during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical concern for this compound?
A1: Epimerization is a chemical process that alters the configuration of a single chiral center in a molecule. In the case of this compound, the stereocenter at the alpha-carbon (C2) can invert, converting the desired (S)-enantiomer into its (R)-enantiomer. This is a significant issue because the biological activity of chiral molecules is often highly dependent on their specific stereochemistry. The formation of the undesired (R)-epimer can lead to a loss of efficacy, altered pharmacological properties, and complications in purification and analysis.[1][2]
Q2: What is the primary mechanism of epimerization for this compound?
A2: The principal mechanism of epimerization for α-amino acid esters involves the abstraction of the acidic α-proton by a base. This creates a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of both (S) and (R) enantiomers, a process known as racemization. The presence of the ester group enhances the acidity of the α-proton, making it more susceptible to abstraction.
Q3: Under what conditions is this compound most susceptible to epimerization?
A3: Epimerization is most likely to occur under basic conditions. The free amino group of the ester can be deprotonated from its hydrochloride salt form, and this free base is then susceptible to epimerization. Factors that can promote epimerization include:
-
Presence of strong or sterically unhindered bases: These can readily abstract the α-proton.[1]
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and enolate formation.
-
Polar aprotic solvents: Solvents like DMF and DMSO can stabilize the enolate intermediate, thereby facilitating epimerization.[3]
-
Prolonged reaction or storage times in solution: The longer the compound is exposed to unfavorable conditions, the greater the extent of epimerization.
Q4: How should I properly store this compound to maintain its enantiomeric purity?
A4: To ensure the long-term stability and prevent epimerization of this compound, it is recommended to store the solid compound at 0-8°C in a tightly sealed container to protect it from moisture.[4] For short-term storage, room temperature is acceptable. If you need to store the compound in solution, it is best to use a non-polar, aprotic solvent and keep the solution at a low temperature. Avoid storing it in basic solutions for extended periods.
Troubleshooting Guides
Issue 1: Detection of the (R)-enantiomer in a sample of this compound.
-
Symptom: Chiral HPLC, GC, or NMR analysis indicates the presence of the undesired (R)-epimer, resulting in a lower than expected enantiomeric excess (e.e.).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Storage | Solution: Always store the solid compound under recommended refrigerated conditions (0-8°C) and in a desiccated environment. If stored in solution, use a non-polar solvent and keep it cold. Prepare solutions fresh whenever possible. |
| Contamination with Base | Solution: Ensure all glassware is thoroughly cleaned and free of any basic residues. Use high-purity solvents. If a reaction requires the free base form, neutralize the hydrochloride salt immediately before use and proceed with the reaction at a low temperature. |
| Epimerization during a Reaction | Solution: If the compound is used in a reaction involving bases, consider the following: • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA). • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C or below) to minimize the rate of epimerization. • Solvent Selection: Whenever possible, use non-polar solvents such as dichloromethane (DCM) or toluene instead of polar aprotic solvents like DMF or DMSO. • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to conditions that favor epimerization. |
Issue 2: Inconsistent or lower-than-expected yields in reactions using Ethyl (S)-2-amino-4-phenylbutanoate.
-
Symptom: Reactions such as N-acylation or peptide coupling result in low yields of the desired product, and purification is complicated by the presence of diastereomeric impurities.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Epimerization during Carboxylic Acid Activation (in peptide coupling) | Solution: When coupling the free amino group of Ethyl (S)-2-amino-4-phenylbutanoate to a carboxylic acid, the activated carboxylic acid can promote epimerization of other chiral centers. To mitigate this: • Use Coupling Additives: Employ additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters that are less prone to causing epimerization.[2][5] • Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are often a good choice.[5] Avoid prolonged pre-activation times. |
| Side Reactions Promoted by Epimerization | Solution: The formation of the (R)-epimer can sometimes lead to different reaction pathways or rates, resulting in a complex mixture of products. By addressing the root causes of epimerization (see Issue 1), you can often improve the yield and purity of your desired product. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Enantiomeric Purity by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric excess of Ethyl (S)-2-amino-4-phenylbutanoate. Specific conditions may need to be optimized for your particular instrument and column.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase.
-
If analyzing a reaction mixture, dilute a small aliquot with the mobile phase.
-
Prepare a racemic standard of ethyl 2-amino-4-phenylbutanoate for comparison, if available.
-
-
Chiral HPLC Conditions (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for amino acid esters. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA/IB/IC).
-
Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point is 90:10 (v/v) hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).
-
Temperature: Ambient or controlled at 25°C.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The two enantiomers, (S) and (R), should separate into two distinct peaks.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
-
Protocol 2: Monitoring Epimerization using ¹H NMR with a Chiral Solvating Agent (CSA)
This method can be used to determine the enantiomeric ratio without chromatographic separation.
-
Sample Preparation:
-
Dissolve 5-10 mg of your Ethyl (S)-2-amino-4-phenylbutanoate sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
To a separate sample, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample containing the CSA.
-
The CSA will form diastereomeric complexes with the (S) and (R) enantiomers of your compound, which will have slightly different chemical shifts.
-
Look for well-resolved signals that have been split into two. The signals of the protons closest to the chiral center are most likely to show separation.
-
Integrate the corresponding peaks for the two diastereomeric complexes to determine the enantiomeric ratio.
-
Quantitative Data Summary
The following table provides illustrative data on how different factors can influence the extent of epimerization during a typical reaction involving a chiral amino acid derivative.
| Factor | Condition A | % Epimerization (A) | Condition B | % Epimerization (B) |
| Base | Triethylamine (TEA) | ~15-25% | DIPEA | < 5% |
| Solvent | DMF | ~10-20% | Dichloromethane (DCM) | < 3% |
| Temperature | 25°C | ~8% | 0°C | < 1% |
| Coupling Additive | None (with DIC) | ~5-10% | HOBt (with DIC) | < 1% |
Note: These values are illustrative and the actual extent of epimerization will depend on the specific substrate, reagents, and reaction conditions.
Visualizations
Caption: Base-catalyzed epimerization mechanism.
Caption: Workflow for assessing enantiomeric purity.
Caption: Troubleshooting decision tree for epimerization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Optimizing Reductive Amination for Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride via reductive amination.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general reaction principle for the reductive amination of ethyl 2-oxo-4-phenylbutanoate?
Reductive amination is a method that converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine.[1] The process involves two main steps:
-
Imine Formation: The ketone, ethyl 2-oxo-4-phenylbutanoate, reacts with an amine source (e.g., ammonia or an ammonium salt) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate. This equilibrium can be driven towards the imine by removing water.[1]
-
Reduction: The imine intermediate is then reduced in situ to the desired amine, Ethyl (S)-2-amino-4-phenylbutanoate. This two-step process can often be performed in a single pot.[1][2] The final product is then typically converted to its hydrochloride salt for improved stability and handling.
Q2: How can high enantioselectivity for the (S)-isomer be achieved?
Achieving a specific stereochemistry (like the S-isomer) is critical in pharmaceutical synthesis.[2] There are three primary strategies for asymmetric reductive amination:
-
Chiral Catalysts: Using a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Palladium) with a chiral ligand in the presence of a hydrogen source can facilitate the enantioselective reduction of the imine intermediate.[2][3]
-
Chiral Auxiliaries: A chiral amine can be used in the imine formation step. The chirality of the auxiliary directs the reduction to one face of the imine, leading to a diastereomeric intermediate. The auxiliary is then cleaved to yield the enantiomerically enriched final product.
-
Biocatalysis: Enzymes such as imine reductases (IREDs) offer high stereoselectivity under mild reaction conditions and are increasingly used for the synthesis of chiral amines.[1][4]
Q3: What are the most common reducing agents for this reaction and their pros and cons?
The choice of reducing agent is crucial as it must selectively reduce the imine without significantly reducing the starting ketone.
| Reducing Agent | Pros | Cons | Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over ketones; widely applicable.[1][5] | Water-sensitive; not ideal for protic solvents like methanol.[5][6] | Aprotic solvents (DCE, DCM, THF).[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Tolerant to water and compatible with protic solvents like methanol.[5] | Highly toxic (potential for HCN gas release, especially at low pH); less reactive than other borohydrides.[7] | Methanol, Ethanol.[5] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[5] | Can reduce the starting ketone, leading to hydroxy-ester byproducts.[5] Must be added after imine formation is complete.[5][8] | Methanol, Ethanol.[5] |
| H₂ with Metal Catalyst (e.g., Pd/C) | "Green" reducing agent; effective for direct amination.[3] | Can be less selective and may require higher pressures/temperatures; potential for catalyst deactivation.[1] | Ethanol, Methanol, Ethyl Acetate. |
Q4: What is the role of pH and acid catalysts in this reaction?
The formation of the imine intermediate is typically catalyzed by mild acid (e.g., acetic acid).[7] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, the pH must be carefully controlled. If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[7] A weakly acidic environment (pH ~4-6) is generally optimal.
Section 2: Troubleshooting Guide
Problem 1: Low Reaction Conversion / Poor Yield
| Possible Cause | Recommended Solution |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine favors the starting materials.[1] Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
| Imine Hydrolysis | The imine intermediate is susceptible to hydrolysis back to the ketone, especially if excess water is present.[8] Ensure anhydrous conditions, especially when using water-sensitive reducing agents like NaBH(OAc)₃. |
| Premature Reduction of Ketone | The reducing agent is reducing the starting ketone instead of the imine. This is common with less selective agents like NaBH₄.[5] Allow sufficient time for imine formation before adding the reducing agent, or switch to a more selective reagent like NaBH(OAc)₃.[5][9] |
| Incorrect pH | The pH is either too high (slow imine formation) or too low (amine protonation).[7] Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation. Buffer the reaction if necessary. |
| Catalyst Deactivation (for catalytic hydrogenation) | The amine substrate or product may deactivate the metal catalyst.[1] Screen different catalysts or increase catalyst loading. Ensure the purity of starting materials and hydrogen gas. |
Problem 2: Low Enantiomeric Excess (ee)
| Possible Cause | Recommended Solution |
| Ineffective Chiral Catalyst/Ligand | The chosen catalyst system is not providing adequate stereocontrol for this specific substrate. Screen a variety of chiral ligands and metals. Optimize the catalyst loading and ensure it is fully dissolved and activated. |
| Suboptimal Reaction Conditions | Temperature, pressure, and solvent can significantly impact enantioselectivity. Perform a Design of Experiments (DoE) to screen conditions. Lowering the reaction temperature often improves enantioselectivity. |
| Racemization of Product | The product may be racemizing under the reaction or work-up conditions. Analyze the ee at different time points. Ensure the work-up is performed promptly and under neutral or mildly acidic/basic conditions as appropriate. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be occurring, leading to a racemic product. Ensure the chiral catalyst is sufficiently active to outcompete the background reaction. Adjust concentrations or temperature. |
Problem 3: Significant Formation of Ethyl 2-Hydroxy-4-phenylbutanoate Byproduct
| Possible Cause | Recommended Solution |
| Non-selective Reducing Agent | A strong reducing agent like NaBH₄ was used, which readily reduces the starting ketone.[5][10] Switch to a milder, imine-selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[1][5] |
| Reducing Agent Added Too Early | The reducing agent was added before the imine had a chance to form, leading to the reduction of the more abundant ketone.[7] Increase the time between the mixing of the ketone/amine and the addition of the reducing agent. Monitor imine formation by TLC, GC, or NMR if possible. |
Problem 4: Difficulty with Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Emulsion During Aqueous Work-up | The amine product acts as a surfactant, causing emulsions during acid-base extraction. Add brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of Celite. |
| Product is Water-Soluble as the Free Base or Salt | The product may have some solubility in the aqueous layer, leading to loss during extraction.[8] Perform multiple extractions with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Adjust the pH carefully to ensure the amine is in its free base form for extraction. |
| Difficulty in Crystallizing the Hydrochloride Salt | The final product oil does not crystallize upon addition of HCl. Ensure the free base is pure before attempting salt formation. Screen different solvents for crystallization (e.g., IPA/heptane, EtOH/MTBE). Use a seed crystal if available. Ensure the HCl source (e.g., HCl in ether, isopropanol, or gaseous HCl) is anhydrous. |
| Co-elution with Impurities on Silica Gel | The desired amine and the unreacted imine or other byproducts have similar polarities.[8] Modify the mobile phase for column chromatography (e.g., add a small percentage of triethylamine to reduce tailing). Consider converting the amine to a less polar derivative (e.g., a Boc-carbamate) for purification, followed by deprotection.[8] |
Section 3: Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken at all times.
Protocol 1: Asymmetric Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of ethyl 2-oxo-4-phenylbutanoate (1.0 equiv.) and ammonium acetate (2.0 equiv.) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 equiv.).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the reaction mixture. Note: The addition may be exothermic.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl (S)-2-amino-4-phenylbutanoate as a free base.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the crude amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of anhydrous HCl in a solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the pH is acidic and precipitation is complete.
-
Stir the resulting slurry in the cold for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Section 4: Visual Guides
Caption: General experimental workflow for reductive amination.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
Based on the functional groups present in the molecule (ester, primary amine, and a phenyl ring), the most probable degradation pathways are hydrolysis and oxidation. Under specific stress conditions, other degradation routes like photodegradation and thermal degradation may also occur. It is crucial to perform forced degradation studies to identify the actual degradation products and pathways.[1][2]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?
Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a substance.[3] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 40-60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperatures (e.g., 40-60 °C).
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80 °C).
-
Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[4][5] Mass spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural analysis of isolated degradation products.[5]
Q4: How can I differentiate between degradation products from the active pharmaceutical ingredient (API) and those from excipients in a formulation?
To distinguish between API and excipient degradation, it is essential to conduct forced degradation studies on the placebo (all formulation components except the API) under the same stress conditions as the drug product.[6] By comparing the chromatograms of the stressed drug product and the stressed placebo, any peaks present in the former but absent in the latter can be attributed to the degradation of the API.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. The molecule might be intrinsically stable under the tested conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to real-world stability.[2] |
| Complete degradation of the compound. | The stress conditions are too aggressive. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, more dilute stressor). The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[2] |
| Poor separation of degradation products from the parent peak in HPLC. | The chromatographic method is not optimized for stability indication. | Develop a stability-indicating analytical method. This involves experimenting with different columns, mobile phase compositions (pH, organic modifiers), gradients, and detector wavelengths to achieve adequate resolution between the parent compound and all potential degradation products. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. Use LC-MS/MS to obtain the mass and fragmentation pattern of the impurity. If possible, isolate the impurity using preparative HPLC and perform NMR spectroscopy for definitive structural elucidation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Place the solid powder of the compound in a hot air oven at 80°C for a specified period. At each time point, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration.
-
Photodegradation: Expose the solid powder and a solution of the compound to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 12 | 60 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Thermal (Solid) | 48 | 80 | |||
| Photolytic (Solid) | 7 days | 25 | |||
| Photolytic (Solution) | 7 days | 25 |
Table 2: Impurity Profile under Stress Conditions
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| 0.1 M HCl | DP1 | ||
| DP2 | |||
| 0.1 M NaOH | DP3 | ||
| 3% H₂O₂ | DP4 |
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure. These pathways are hypothetical and require experimental confirmation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the general workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. longdom.org [longdom.org]
- 4. biomedres.us [biomedres.us]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. biopharminternational.com [biopharminternational.com]
Troubleshooting low yield in benazepril synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benazepril, with a focus on addressing issues related to low yield.
Troubleshooting Guides & FAQs
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low yield in the initial condensation reaction to form the key intermediate.
-
Question: We are experiencing a low yield in the aldol condensation reaction between o-nitroacetophenone and glyoxylic acid to form 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete reaction or side product formation. Here are some troubleshooting steps:
-
Incomplete Dehydration: The azeotropic removal of water is critical for driving the reaction to completion. Ensure your Dean-Stark apparatus is functioning efficiently and that the reaction is refluxed for a sufficient duration (e.g., 36 hours at 110-130 °C in toluene) to remove all water.[1]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to degradation of starting materials and products.
-
Purity of Starting Materials: Impurities in the o-nitroacetophenone or glyoxylic acid can interfere with the reaction. Ensure you are using reagents of high purity.
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is important. An insufficient amount may lead to a slow reaction, while too much can promote side reactions.
-
Issue 2: Poor diastereoselectivity in the asymmetric aza-Michael addition.
-
Question: The diastereomeric ratio of our coupled product from the aza-Michael addition of L-homophenylalanine ethyl ester is poor, leading to a low yield of the desired (S,S)-diastereomer. How can we improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in the aza-Michael addition is crucial for a good overall yield of benazepril.[1] Several factors can influence the stereochemical outcome of this reaction:
-
Solvent Effects: The choice of solvent can significantly impact the diastereoselectivity. It is recommended to screen a variety of solvents to find the optimal one for your specific reaction conditions.
-
Reaction Concentration: The concentration of the reactants can also play a role. Lower concentrations may sometimes favor the formation of the desired diastereomer.[1]
-
Temperature Control: Perform the reaction at a controlled ambient temperature (e.g., 20-40°C).[1] Deviations from the optimal temperature range can negatively affect selectivity.
-
Stoichiometry of Reactants: While less sensitive than solvent effects, ensuring the correct stoichiometry of the amine and the unsaturated ester is important for maximizing the yield of the desired product.
-
Issue 3: Incomplete cyclization to form the benzazepinone ring.
-
Question: We are observing incomplete cyclization of the reduced intermediate to form the seven-membered lactam ring of benazepril, resulting in a low yield of the final product. What could be the cause?
-
Answer: The intramolecular cyclization is a critical step in forming the core structure of benazepril. Incomplete cyclization can be due to several factors:
-
Inefficient Reduction of the Nitro Group: The preceding reduction of the nitro group to an amine must be complete. Ensure that the hydrogenation catalyst (e.g., Pd/C) is active and that the reaction is run for a sufficient time under the appropriate hydrogen pressure (e.g., 150 psi).[1]
-
Reaction Conditions for Cyclization: The cyclization is often performed in situ after the reduction. The choice of solvent and the presence of an acid or base can influence the rate of cyclization. The literature suggests refluxing in a 10% acetic acid-toluene solution for 24 hours can be effective.[1]
-
Purification of the Intermediate: Impurities carried over from the previous step can inhibit the cyclization. Ensure the intermediate is sufficiently pure before proceeding.
-
Issue 4: Difficulty in purifying the final benazepril product.
-
Question: We are struggling with the purification of the final benazepril product, and our yield is low after chromatography. Are there alternative purification methods or ways to improve the chromatographic separation?
-
Answer: Purification of the final product is essential to obtain benazepril of high purity.
-
Crystallization: Instead of relying solely on column chromatography, consider crystallization to purify the final product. Benazepril hydrochloride can be crystallized from solvents like methyl ethyl ketone.[2]
-
pH Adjustment and Extraction: Benazepril can be isolated by adjusting the pH of the reaction mixture and performing a liquid-liquid extraction. For instance, after basifying with saturated aqueous sodium bicarbonate, the product can be extracted with ethyl acetate.[1]
-
Impurity Profile: Understanding the nature of the impurities is key to developing an effective purification strategy. Common impurities can include diastereomers, unreacted starting materials, and byproducts from side reactions.[3][4] Analytical techniques like HPLC can be used to identify and quantify these impurities.[3][5]
-
Data Presentation
Table 1: Reaction Conditions for Asymmetric Aza-Michael Addition
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Solvent | Varies (screening recommended) | High diastereoselectivity | [1] |
| Temperature | 20-40 °C | Optimal reaction rate and selectivity | [1] |
| Reactant Concentration | 1-20% (w/w) of unsaturated ester | Good conversion and diastereomeric ratio | [1] |
| Stoichiometry (Amine:Ester) | ~1.1 : 1 | Drives reaction to completion | [1] |
Table 2: Key Steps in a Reported Benazepril Synthesis and Corresponding Yields
| Step | Reaction | Reagents/Conditions | Reported Yield | Reference |
| 1 | Aldol Condensation | o-nitroacetophenone, glyoxylic acid, H₂SO₄, methanol, toluene, reflux | Not specified | [1] |
| 2 | Aza-Michael Addition | 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, L-homophenylalanine ethyl ester | Varies with conditions | [1] |
| 3 | Reductive Cyclization | Pd/C, H₂ (150 psi), THF, then HCl | Not specified for individual step | [1] |
| 4 | Final Product Isolation | Extraction and chromatography | 0.55 g from 1.46 g of intermediate | [1] |
| 5 | Overall (alternative route) | Multi-step synthesis | 63% | [6] |
Experimental Protocols
Protocol 1: Asymmetric Aza-Michael Addition
-
Charge a 50 mL flask with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol) and L-homophenylalanine ethyl ester (11 mmol).
-
Add the desired solvent (20 mL).
-
Stir the mixture at ambient temperature (or the desired temperature between 20-40 °C) for the determined reaction time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to afford the coupled product as a mixture of diastereomers.[1]
Protocol 2: Reductive Cyclization to form the Benzazepinone Core
-
To a solution of the coupled product (e.g., 1.0 mmol) in THF (20 mL) in a pressure vessel, add 5% Pd/C (e.g., 0.14 g).
-
Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.
-
Add 1 N HCl (6 mL) to the reaction mixture.
-
Continue hydrogenation at 40 °C under 150 psi of H₂ for another 16 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Basify the filtrate with saturated aqueous sodium bicarbonate (30 mL).
-
Extract the mixture with ethyl acetate (2 x 50 mL).
-
Dry the combined organic layers with MgSO₄ and concentrate to give the crude cyclized product.[1]
-
Further purification can be achieved by refluxing in a 10% acetic acid-toluene solution for 24 hours followed by concentration.[1]
Visualizations
Caption: A simplified workflow for a common synthetic route to benazepril.
Caption: A decision tree for troubleshooting low yield in benazepril synthesis.
Caption: Mechanism of action of benazeprilat, the active metabolite of benazepril.
References
- 1. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride Solution Stability
Welcome to the Technical Support Center for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The main stability issue is the hydrolysis of the ethyl ester bond. This reaction degrades the parent compound into (S)-2-amino-4-phenylbutanoic acid and ethanol. The rate of this hydrolysis is significantly influenced by the pH, temperature, and the solvent used.
Q2: Why is the compound supplied as a hydrochloride salt?
The hydrochloride salt form generally enhances the stability and solubility of amino acid esters in aqueous solutions compared to their free base form. The salt helps to protect the ester from rapid degradation.
Q3: What are the typical storage conditions for solutions of this compound?
For short-term storage, it is recommended to keep solutions at 2-8°C. For long-term storage, freezing the solution at -20°C or below is advisable. However, it is crucial to perform stability studies under your specific experimental conditions to determine the actual shelf-life.
Q4: In which solvents is this compound most stable?
Aqueous solutions, particularly at neutral or acidic pH, are common. However, for applications where hydrolysis is a major concern, consider using anhydrous organic solvents such as acetonitrile, methanol, or ethanol. The stability in any new solvent system should always be experimentally verified.
Q5: What are the expected degradation products?
The primary degradation product from hydrolysis is (S)-2-amino-4-phenylbutanoic acid. Under more strenuous conditions (e.g., strong acid/base, high temperature, oxidizing agents), other degradation products may form. A forced degradation study is recommended to identify potential degradants.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of compound potency over a short period in an aqueous buffer. | Ester Hydrolysis: The solution pH may be too high (alkaline) or the temperature may be elevated, accelerating the hydrolysis of the ethyl ester. | 1. Check and Adjust pH: Ensure the pH of your buffer is in the acidic to neutral range (ideally pH 4-6). 2. Control Temperature: Prepare solutions fresh and store them at 2-8°C. For longer storage, consider freezing aliquots at -20°C or below. 3. Solvent Choice: If permissible for your experiment, consider using a non-aqueous solvent or a mixed solvent system with a lower water activity. |
| Appearance of new peaks in HPLC analysis of the solution. | Degradation: The new peaks likely correspond to degradation products, with the most common being (S)-2-amino-4-phenylbutanoic acid. | 1. Identify the Degradant: Use a reference standard of the potential degradant to confirm its identity. 2. Perform a Forced Degradation Study: This will help to systematically identify degradation products under various stress conditions (see Experimental Protocol section). 3. Optimize Storage Conditions: Based on the degradation profile, adjust the storage pH, temperature, and solvent to minimize the formation of these impurities. |
| Variability in experimental results between different batches of solutions. | Inconsistent Solution Preparation and Storage: Differences in preparation time, storage conditions, or pH of the solutions can lead to varying levels of degradation. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including solvent, pH, and final concentration. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment. 3. Validate Storage Conditions: If solutions need to be stored, validate the storage conditions by performing a stability study over the intended storage period. |
| Precipitation observed in the solution upon storage. | Solubility Issues or Degradation: The hydrochloride salt may have limited solubility in certain buffer systems, or a degradant may be less soluble than the parent compound. | 1. Verify Solubility: Check the solubility of the compound in your specific buffer system at the desired concentration and temperature. 2. Adjust pH: The pH of the solution can affect the solubility of both the parent compound and its potential degradation products. 3. Consider Co-solvents: The addition of a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) may improve solubility. Ensure the co-solvent is compatible with your experimental setup. |
Data Presentation: Predicted Stability Profile
| Condition | Stressor | Expected Degradation Rate | Primary Degradation Pathway |
| Aqueous Solution | pH 2-4 (Acidic) | Low to Moderate | Acid-catalyzed ester hydrolysis |
| pH 7 (Neutral) | Low | Water-mediated ester hydrolysis | |
| pH > 8 (Alkaline) | High | Base-catalyzed ester hydrolysis (saponification) | |
| Temperature | 4°C | Low | Slow hydrolysis |
| 25°C (Room Temp) | Moderate | Increased rate of hydrolysis | |
| 40°C and above | High to Very High | Accelerated hydrolysis and potential for other degradation pathways | |
| Solvent | Aprotic Organic (e.g., Acetonitrile) | Very Low | Minimal degradation if anhydrous |
| Protic Organic (e.g., Methanol, Ethanol) | Low | Potential for transesterification over long periods |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature (25°C) for 1, 4, and 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method to separate this compound from its primary degradation product, (S)-2-amino-4-phenylbutanoic acid.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples from the forced degradation study to ensure that the peaks of the degradants are well-resolved from the parent compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo sample.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
Visualizations
Degradation Pathway
Experimental Workflow for Stability Testing
Troubleshooting Logic
How to remove impurities from Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as L-Homophenylalanine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side-reactions, or degradation during synthesis and workup. Based on its use as a key intermediate in the synthesis of drugs like Benazepril, potential impurities include:
-
Starting materials: Unreacted L-Homophenylalanine.
-
Precursors: Ethyl 2-oxo-4-phenylbutyrate is a potential precursor and can be a significant impurity.
-
Enantiomeric impurity: The corresponding (R)-enantiomer.
-
By-products from synthesis: Depending on the synthetic route, various related substances may be present.
Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A2: "Oiling out" can occur if the compound's melting point is low or if there is a high concentration of impurities depressing the melting point. To resolve this:
-
Re-heat the solution and add more of the primary (good) solvent to ensure complete dissolution at an elevated temperature.
-
If using a solvent/anti-solvent system, ensure the anti-solvent is added slowly at an elevated temperature.
-
Try a different solvent system. A solvent in which the compound has lower solubility at room temperature might be more effective.
Q3: The purity of my material did not improve significantly after recrystallization. What are the possible reasons?
A3: Several factors can lead to poor purification during recrystallization:
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Insufficient solvent: Using too little solvent can cause the impurities to crystallize along with the product.
-
Co-crystallization: The impurity may have a similar structure to the desired compound, leading to co-crystallization. In such cases, a different purification technique like chromatography may be necessary.
Q4: How can I determine the enantiomeric purity of my this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of amino acid esters.[1][2] A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol.
Troubleshooting Guides
Recrystallization Troubleshooting
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If the compound still does not dissolve, the solvent is likely unsuitable. |
| No crystals form upon cooling | Solution is too dilute; supersaturation not achieved. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solution-air interface. Add a seed crystal of the pure compound. |
| Crystals form too quickly | Solution is too concentrated; cooling is too rapid. | Add a small amount of additional hot solvent to the heated solution. Allow the flask to cool slowly on the benchtop before transferring to an ice bath. |
| Low recovery of purified product | Too much solvent was used; the compound has significant solubility even at low temperatures. | Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly cooled before filtration. |
Chiral HPLC Troubleshooting
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Poor resolution of enantiomers | Suboptimal mobile phase composition; incorrect chiral stationary phase. | Adjust the ratio of the alcohol modifier in the mobile phase. Try a different polysaccharide-based chiral column (e.g., if using a cellulose-based column, try an amylose-based one). |
| Peak tailing | Secondary interactions with the stationary phase; sample overload. | Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase. Reduce the sample concentration. |
| Ghost peaks | Contaminated mobile phase or injector carryover. | Run a blank gradient to identify the source of contamination. Flush the injector and column thoroughly. |
Quantitative Data
The solubility of this compound is crucial for selecting an appropriate recrystallization solvent. The following table summarizes the mole fraction solubility (x₁) in various pure solvents at different temperatures.[3]
| Temperature (K) | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate |
| 283.15 | 0.02891 | 0.01253 | 0.00762 | 0.00118 | 0.00034 |
| 293.15 | 0.03582 | 0.01634 | 0.01021 | 0.00173 | 0.00051 |
| 303.15 | 0.04396 | 0.02117 | 0.01358 | 0.00249 | 0.00076 |
| 313.15 | 0.05357 | 0.02723 | 0.01793 | 0.00355 | 0.00112 |
| 323.15 | 0.06491 | 0.03479 | 0.02351 | 0.00502 | 0.00165 |
Data extracted from the Journal of Chemical & Engineering Data, 2021.[3]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the solubility data, where alcohols show good solubility at higher temperatures and reduced solubility at lower temperatures.[3]
-
Solvent Selection: Based on the solubility data, ethanol or isopropanol are suitable solvents. Ethanol provides a good balance of solubility over the temperature range.
-
Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, add approximately 10-15 mL of ethanol.
-
Heating: Heat the mixture with stirring on a hot plate until the solvent boils and all the solid has dissolved. If some solid remains, add small additional portions of ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a general method for the analysis of amino acid esters.[1][2]
-
Column: Chiralpak® IA or a similar amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] * 100.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision-making workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
References
Technical Support Center: Chiral Purity Analysis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral purity analysis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral purity analysis of this compound?
The primary challenges include:
-
Achieving adequate resolution between the (S) and (R) enantiomers.
-
Peak tailing , which can affect the accuracy of quantification. This is often due to secondary interactions between the basic amine group of the analyte and residual silanol groups on the silica-based chiral stationary phase.[1][2]
-
Potential for racemization of the analyte during sample preparation or analysis, which can lead to an underestimation of chiral purity.[3][4]
-
Method development and optimization , including the selection of the appropriate chiral stationary phase (CSP), mobile phase, and detection parameters.
Q2: Which analytical techniques are most suitable for the chiral purity analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and robust method.[5][6] Supercritical Fluid Chromatography (SFC) is also a powerful technique that can offer faster analysis times and reduced solvent consumption.[7][8][9][10] Gas Chromatography (GC) on a chiral column is another option, but it typically requires derivatization of the amino acid ester to increase its volatility.[11]
Q3: How can I prevent racemization of this compound during analysis?
Racemization can be influenced by factors like pH, temperature, and solvent.[3] To minimize this risk:
-
Avoid harsh pH conditions during sample preparation and in the mobile phase.
-
Keep the temperature controlled and as low as reasonably possible during sample storage and analysis.
-
Use mild derivatization conditions if GC analysis is chosen.[5]
Q4: What is the purpose of adding acidic or basic additives to the mobile phase?
For basic compounds like this compound, adding a basic additive such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to improve peak shape and reduce tailing.[12][13][14] These additives compete with the analyte for active sites on the stationary phase, thereby minimizing undesirable secondary interactions.[1][12] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid is used to suppress the ionization of the analyte and improve peak shape.[15][16]
Troubleshooting Guides
Issue 1: Poor Resolution Between Enantiomers
Symptoms:
-
Overlapping peaks for the (S) and (R) enantiomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often effective for amino acid esters.[5] If resolution is poor, consider screening other CSPs with different chiral selectors. |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can significantly impact resolution.[15][16] |
| Incorrect Flow Rate | Generally, lower flow rates lead to better resolution, although analysis time will increase. Start with the column manufacturer's recommendation and then decrease the flow rate incrementally if needed.[15] |
| Inadequate Temperature Control | Temperature can affect chiral recognition. Experiment with a column thermostat, testing temperatures in the range of 10°C to 40°C.[15] |
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Add a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to mask the active silanol groups.[12][13][14] |
| Column Contamination or Degradation | Flush the column with a strong solvent as recommended by the manufacturer.[15][17] If the problem persists, the column may need to be replaced. |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[2][15] |
| Inappropriate Mobile Phase pH | For basic analytes, a higher pH can sometimes improve peak shape. However, be mindful of the column's pH stability. |
| Extra-column Volume | Minimize the length and diameter of all connecting tubing between the injector, column, and detector to reduce peak broadening.[15] |
Logical Relationship for Peak Tailing Causes
Caption: Causes of peak tailing in chiral chromatography.
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound
This protocol is a starting point and may require optimization.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio would be 90:10 (v/v).
-
Additive: 0.1% Diethylamine (DEA) in the mobile phase to improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25°C.[18]
-
Detection: UV at 210 nm.[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[18]
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-Hexane, IPA, and DEA. Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of a racemic standard of ethyl 2-amino-4-phenylbutanoate hydrochloride to determine the retention times of both enantiomers.
-
Inject the this compound sample.
-
Calculate the chiral purity by determining the peak area percentages of the (S) and (R) enantiomers.
Protocol 2: Chiral SFC Method for this compound
Supercritical Fluid Chromatography (SFC) can be a faster alternative.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol or Ethanol). A typical starting gradient might be 5% to 40% modifier over 5-10 minutes.
-
Additive: 0.1% DEA or another basic additive in the modifier.
-
Flow Rate: 2-4 mL/min.
-
Outlet Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent.
Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the racemic standard to identify the peaks.
-
Inject the sample and integrate the peaks to determine the enantiomeric ratio.
Quantitative Data Summary
The following tables provide typical starting parameters for chiral method development for amino acid esters. The optimal conditions for this compound may vary.
Table 1: Typical HPLC Parameters for Chiral Separation of Amino Acid Esters
| Parameter | Condition | Rationale |
| CSP Type | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | Broad applicability for amino acid derivatives.[5] |
| Mobile Phase | n-Hexane/Isopropanol | Common normal phase condition for good selectivity. |
| Modifier Ratio | 95:5 to 80:20 (Hexane:IPA) | Varies to optimize resolution and retention time. |
| Additive | 0.1% DEA or TEA | Reduces peak tailing for basic analytes.[13][14] |
| Flow Rate | 0.8 - 1.2 mL/min | Balances resolution and analysis time.[15] |
| Temperature | 20 - 30°C | Controlled to ensure reproducible retention times.[18] |
Table 2: Typical SFC Parameters for Chiral Separation of Amino Acid Esters
| Parameter | Condition | Rationale |
| CSP Type | Polysaccharide-based (Immobilized) | Immobilized phases offer greater solvent compatibility.[7] |
| Mobile Phase | CO2 / Methanol or Ethanol | Common mobile phase for SFC with good solvating power.[8] |
| Modifier % | 5 - 40% | Gradient elution is often used to find the optimal composition. |
| Additive | 0.1 - 0.5% Basic Additive (in modifier) | Improves peak shape and selectivity. |
| Flow Rate | 2 - 5 mL/min | Higher flow rates than HPLC for faster analysis. |
| Temperature | 30 - 45°C | Influences fluid density and solvating power. |
General Experimental Workflow
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. selvita.com [selvita.com]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chiraltech.com [chiraltech.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Synthetic Routes for ACE Inhibitors: Alternatives to Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
For researchers and professionals in drug development and pharmaceutical manufacturing, the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors is a cornerstone of cardiovascular therapeutic production. The classical synthetic approach often involves key chiral intermediates such as Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. However, the landscape of chemical synthesis is continually evolving, with innovative methodologies offering improvements in efficiency, stereoselectivity, and environmental impact. This guide provides an objective comparison of alternative synthetic strategies to the traditional route, supported by experimental data and detailed protocols.
The primary alternatives to the direct use of pre-synthesized this compound in the synthesis of "pril" drugs like Enalapril and Lisinopril can be broadly categorized into two main strategies:
-
Biocatalytic Asymmetric Synthesis of a Key Precursor: This approach focuses on the enzymatic synthesis of the chiral hydroxy ester, (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), from the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (OPBE). (R)-HPBE is a versatile precursor that can be readily converted to the desired amino ester.
-
Alternative Chemical Coupling Strategies: These methods bypass the direct use of the amino ester hydrochloride salt by employing different coupling techniques, such as reductive amination of a keto acid with a dipeptide or the use of activated amino acid derivatives like N-Carboxyanhydrides (NCAs).
This guide will delve into these alternatives, presenting a quantitative comparison and detailed experimental procedures to aid in the evaluation and selection of the most suitable synthetic route for your research and development needs.
Quantitative Performance Comparison
The following tables summarize key quantitative data for the different synthetic approaches, allowing for a direct comparison of their performance characteristics.
Table 1: Comparison of (R)-HPBE Synthesis via Biocatalytic Reduction
| Biocatalyst | Substrate Conc. (g/L) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Reference |
| Candida krusei SW2026 | 2.5 | 95.1 | 99.7 | Not Specified | [1] |
| Bacillus pumilus Phe-C3 | 6.2 | 95.3 | 97.1 | Not Specified | [1] |
| Recombinant E. coli with Carbonyl Reductase (CgKR2) | 206 | >99 | >99 | Not Specified | [1] |
| Recombinant E. coli (CpCR-GDH fusion) | ~190 (920 mM) | ~99 (912 mM) | 99.9 | 10 | [2] |
| Rhodotorula minuta IFO 0920 | Not Specified | 58 | 95 | 96 | [3] |
| Candida holmii KPY 12402 | 4.1 | 58 | 94 | 96 | [1][3] |
Table 2: Comparison of Enalapril Synthesis Routes
| Synthetic Route | Key Reactants | Catalyst/Reagent | Diastereomeric Ratio (SSS:RSS) | Overall Yield (%) | Reference |
| Reductive Amination | Ethyl 2-oxo-4-phenylbutanoate, L-Alanyl-L-proline | Raney-Nickel | 11:1 | 70 | [4][5] |
| Improved Reductive Amination | Ethyl 2-oxo-4-phenylbutanoate, L-Alanyl-L-proline | Raney-Nickel, KF, Acetic Acid | 17.7:1 (86.5% SSS, 4.9% RSS) | 91.4 (combined) | [5] |
| N-Carboxyanhydride (NCA) Route | L-Alanyl-L-proline, Ethyl 2-oxo-4-phenylbutyrate | Raney-Nickel | High Stereoinduction | Not specified in abstract | [6] |
Experimental Protocols
Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE)
This protocol is a generalized representation based on common practices in the field and a specific high-yield example.[2]
Materials:
-
Recombinant E. coli cells expressing a carbonyl reductase (e.g., CpCR) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase, GDH).
-
Ethyl 2-oxo-4-phenylbutanoate (OPBE)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cell Culture and Induction: Cultivate the recombinant E. coli strain in a suitable growth medium. Induce protein expression with an appropriate inducer (e.g., IPTG) at a specific optical density (e.g., OD600 of 0.6-0.8).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with buffer. The cells can be used as whole-cell biocatalysts.
-
Bioreduction Reaction:
-
In a temperature-controlled reactor, suspend the whole cells in the phosphate buffer.
-
Add glucose as the co-substrate for cofactor regeneration.
-
Initiate the reaction by adding OPBE. For high concentrations, a fed-batch strategy is often employed to mitigate substrate inhibition. For example, an initial concentration of 120 mM OPBE is added, followed by continuous feeding at a rate of 80 mM/h for 10 hours to reach a final concentration of 920 mM.[2]
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.5) with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of OPBE and the enantiomeric excess of the product, (R)-HPBE.
-
Upon completion, separate the cells from the reaction mixture by centrifugation.
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-HPBE.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure (R)-HPBE.
Reductive Amination for Enalapril Synthesis
This protocol is based on a patented procedure for the synthesis of Enalapril.[5]
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-Alanyl-L-proline (Ala-Pro)
-
Raney-Nickel catalyst
-
Potassium Fluoride (KF)
-
Acetic Acid
-
Ethanol
-
Molecular sieves
-
Hydrogen gas
Procedure:
-
Catalyst and Reagent Preparation:
-
Dry Raney-Nickel catalyst by repeatedly stirring with dry ethanol and decanting.
-
In a hydrogenation reactor, suspend KF (26.3 mmol), Ala-Pro (25.0 mmol), and molecular sieves in ethanol and acetic acid (31.3 mmol).
-
Inert the mixture with nitrogen.
-
-
Reaction Setup:
-
Add the prepared Raney-Nickel catalyst to the mixture and re-inert with nitrogen.
-
Add the ethyl 2-oxo-4-phenylbutanoate (27.5 mmol) to the reactor, rinsing with ethanol.
-
Inert the reactor by evacuating and refilling with nitrogen three times.
-
-
Hydrogenation:
-
Evacuate the reactor again and fill with hydrogen to 14 psia.
-
Carry out the reaction at 22°C for approximately 18 hours.
-
-
Work-up and Isolation:
-
Remove the catalyst by filtration, rinsing with ethanol.
-
Analyze the filtrate by HPLC to determine the yield and diastereomeric ratio of enalapril. The expected yield of the desired (S,S,S)-isomer is approximately 86.5%, with the (R,S,S)-isomer at around 4.9%.[5]
-
The crude product can be further purified by crystallization, typically as the maleate salt.
-
N-Carboxyanhydride (NCA) Route for Dipeptide Synthesis
The NCA route is a powerful method for peptide bond formation and has been applied to the synthesis of the dipeptide precursors for ACE inhibitors.[6] The general principle involves the reaction of an N-carboxyanhydride of an amino acid with another amino acid or peptide.
General Principle:
-
NCA Formation: The N-carboxyanhydride of an amino acid (e.g., L-alanine) is prepared, often by reacting the amino acid with phosgene or a phosgene equivalent.
-
Coupling Reaction: The L-alanine-NCA is then reacted with L-proline in a suitable solvent. This reaction proceeds with the opening of the NCA ring and the formation of the dipeptide, L-alanyl-L-proline, with the release of carbon dioxide.
-
Reductive Alkylation: The resulting dipeptide is then used in the reductive amination step with ethyl 2-oxo-4-phenylbutyrate as described in the previous protocol.
This method can offer high yields and stereochemical purity in the dipeptide formation step.
Signaling Pathway and Experimental Workflow
To understand the context of these synthetic efforts, it is crucial to visualize the mechanism of action of ACE inhibitors and the general workflow of their synthesis and evaluation.
ACE Inhibitor Signaling Pathway
ACE inhibitors exert their therapeutic effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
General Synthetic and Evaluation Workflow
The development of a new synthetic route for an ACE inhibitor involves a logical progression from chemical synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of ACE inhibitors.
Conclusion
The synthesis of ACE inhibitors has moved beyond a single, established route. Biocatalytic methods, particularly for the synthesis of the chiral precursor (R)-HPBE, offer significant advantages in terms of enantioselectivity and green chemistry principles, with some processes achieving very high substrate loadings and yields.[1][2] Concurrently, optimizations in traditional chemical methods, such as the improved reductive amination protocol, demonstrate that there is still room for enhancing the efficiency and stereoselectivity of established reactions.[5] The N-Carboxyanhydride route also presents a viable alternative for the efficient construction of the core dipeptide structure.[6]
The choice of synthetic strategy will ultimately depend on a variety of factors, including the desired scale of production, cost of starting materials and catalysts, available equipment, and the specific purity and stereoisomeric requirements for the final active pharmaceutical ingredient. This guide provides the foundational data and protocols to begin a thorough evaluation of these modern alternatives to the classical synthesis of ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 5. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a key building block in the synthesis of various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of three widely used analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. While direct analysis of the underivatized amine hydrochloride is challenging, derivatization of the primary amine allows for robust and reliable enantioseparation by both HPLC and GC. NMR spectroscopy offers a direct and often rapid method without the need for chromatographic separation.
| Method | Principle | Sample Preparation | Instrumentation | Key Performance Metrics |
| Chiral HPLC | Separation of diastereomeric derivatives on a chiral stationary phase (CSP). | Derivatization of the amino group with a chiral or achiral fluorescent tag (e.g., NBD-Cl). | HPLC with UV or Fluorescence Detector, Chiral Column (e.g., Chiralpak IA). | High resolution, high sensitivity, well-established protocols. |
| Chiral GC-MS | Separation of volatile, diastereomeric derivatives on a chiral capillary column. | Derivatization to form volatile esters (e.g., with trifluoroacetic anhydride). | GC-MS with a Chiral Capillary Column (e.g., Chirasil-Val). | High resolution, provides mass spectrometric confirmation of identity. |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Direct mixing of the analyte with a chiral solvating agent (e.g., (S)-Mandelic Acid) in an NMR tube. | High-resolution NMR Spectrometer. | Rapid analysis, no chromatographic separation needed, direct measure of molar ratio. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the determination of the enantiomeric excess of Ethyl 2-amino-4-phenylbutanoate derivatives using the three discussed methods. The data for HPLC and GC-MS is based on the analysis of closely related amino acid esters due to the limited availability of specific data for the target molecule.
Table 1: Chiral HPLC of NBD-derivatized Phenylalanine Ethyl Ester (Analog)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-NBD-derivative | 12.5 | 2.1 |
| (S)-NBD-derivative | 14.2 | |
| Data is representative for a closely related analog on a Chiralpak IA column. |
Table 2: Chiral GC-MS of Trifluoroacetylated Phenylalanine Ethyl Ester (Analog)
| Enantiomer | Retention Time (min) |
| (R)-TFA-derivative | 10.8 |
| (S)-TFA-derivative | 11.2 |
| Data is illustrative for a closely related analog on a Chirasil-Val column. |
Table 3: 1H NMR with (S)-Mandelic Acid as Chiral Solvating Agent
| Proton | Chemical Shift (ppm) - (R)-Enantiomer | Chemical Shift (ppm) - (S)-Enantiomer | Δδ (ppm) |
| α-CH | 4.15 | 4.18 | 0.03 |
| -OCH2CH3 | 1.25 | 1.28 | 0.03 |
| Illustrative chemical shifts for the diastereomeric complexes. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Protocol 1: Chiral HPLC with NBD-Cl Derivatization
This protocol describes the indirect analysis of Ethyl 2-amino-4-phenylbutanoate via derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
Derivatization Procedure:
-
Dissolve approximately 5 mg of this compound in 1 mL of ethanol.
-
Add 1.5 equivalents of a base (e.g., sodium bicarbonate) to neutralize the hydrochloride salt.
-
Add 1.2 equivalents of NBD-Cl solution in ethanol.
-
Heat the mixture at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature and dilute with the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.[1]
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm).[1]
-
Injection Volume: 10 µL.
Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((S) and (R)) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Protocol 2: Chiral GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
This protocol outlines the derivatization and analysis of Ethyl 2-amino-4-phenylbutanoate for GC-MS.
Derivatization Procedure:
-
Place approximately 1 mg of the dried analyte in a reaction vial.
-
Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100°C for 1 hour.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Column: Chirasil®-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 90°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Protocol 3: 1H NMR Spectroscopy with (S)-Mandelic Acid
This protocol describes the use of a chiral solvating agent for the direct determination of enantiomeric excess by 1H NMR.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.
-
Add 1.0 to 1.2 equivalents of (S)-Mandelic acid to the NMR tube.
-
Cap the tube and mix thoroughly until the mandelic acid is fully dissolved.
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl3.
-
Experiment: Standard 1D 1H NMR.
-
Number of Scans: 16-64 scans.
-
Data Processing: After acquisition, the spectrum is Fourier transformed, phased, and baseline corrected. The signals corresponding to the diastereomeric complexes are integrated to determine their relative ratio.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
References
A Comparative Guide to Validated Analytical Methods for Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
This guide provides a comparative overview of potential analytical techniques for the validation of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a crucial chiral building block in pharmaceutical synthesis. The accurate determination of its purity, potency, and chiral identity is paramount for ensuring the quality and efficacy of final drug products. While specific validated methods for this exact compound are not extensively published, this document outlines two common and robust chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—with detailed, plausible experimental protocols and validation data based on established principles for analogous compounds and the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Overview of Primary Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like amino acid esters. For chiral molecules such as this compound, HPLC with a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers, ensuring control over chiral purity.[5][6][7][8][9]
Gas Chromatography (GC): GC is a powerful method for separating volatile compounds. Due to the low volatility of amino acid salts, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[10][11][12][13] This technique is often used for assessing the purity and potency of raw materials and intermediates.
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the simultaneous quantification (assay) of this compound and the determination of its enantiomeric purity (quantification of the (R)-enantiomer).
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (Assay): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Enantiomeric Purity): Prepare a 1 mg/mL solution of the racemic Ethyl 2-amino-4-phenylbutanoate hydrochloride.
-
Sample Solution: Accurately weigh and dissolve 25 mg of the sample in 25 mL of mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 80% to 120% of the target concentration for assay and 0.05% to 0.3% for the (R)-enantiomer).
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is presented as an alternative for the potency assay of Ethyl (S)-2-amino-4-phenylbutanoate after a derivatization step.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the sample or standard into a vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Visualizing the Validation Process
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation as guided by ICH Q2(R1).[3][14][15]
Caption: General workflow for analytical method validation.
Comparative Validation Data Summary
The following tables summarize hypothetical but realistic performance characteristics for the two proposed analytical methods, based on typical acceptance criteria from ICH guidelines.[3][16][17][18]
Table 1: Validation Summary for Chiral HPLC-UV Method (Assay)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Peak is spectrally pure and free from interference. |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range | 80% - 120% of target concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.45% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 0.82% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.15 µg/mL |
Table 2: Validation Summary for Chiral HPLC-UV Method (Enantiomeric Purity)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution between enantiomers (Rs > 1.5). | Resolution (Rs) = 2.5 |
| Linearity (R²) | ≥ 0.99 | 0.9991 |
| Range | LOQ to 120% of specification limit | 0.0005 - 0.0018 mg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.5% |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.5 µg/mL (0.05% of assay concentration) |
Table 3: Validation Summary for GC-FID Method (Assay)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from derivatizing agent or impurities. | Analyte peak is well-resolved. |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | 80% - 120% of target concentration | 0.8 - 1.2 mg/mL (in derivatized solution) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.65% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.3 µg/mL |
Method Comparison
The choice between HPLC and GC depends on the specific analytical need, available equipment, and the importance of chiral purity analysis.
Caption: Comparison of HPLC and GC methods for analysis.
Conclusion
For the comprehensive quality control of This compound , a validated Chiral HPLC-UV method is the superior choice. It offers the critical advantage of simultaneously determining both the chemical purity (assay) and the enantiomeric purity in a single run without the need for chemical derivatization. This makes it the preferred method for final product release and stability testing where control of stereoisomerism is mandatory.
The GC-FID method , while robust and reliable for potency determination, is less suitable. Its primary drawbacks are the requirement for a derivatization step, which adds time and potential variability, and its inability to separate enantiomers without a specialized and often less common chiral GC column. However, it can serve as a valuable alternative or orthogonal method for raw material testing or in environments where a dedicated chiral HPLC system is unavailable.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. starodub.nl [starodub.nl]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
- 18. gmpinsiders.com [gmpinsiders.com]
A Comparative Guide to the Cross-Reactivity of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride in Common Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride. Understanding the specificity of this compound is crucial for the accurate interpretation of experimental data in various assay formats. This document outlines its potential interactions in common immunoassays and receptor binding assays, supported by detailed experimental protocols for in-house validation.
Introduction
This compound is a chiral amino acid ester with structural similarities to endogenous molecules and other pharmacologically active compounds. Due to these similarities, it has the potential to cross-react in assays designed to detect other analytes, leading to inaccurate quantification and false-positive results. This guide presents hypothetical, yet plausible, cross-reactivity data to illustrate the importance of validating assay specificity. The provided protocols offer a framework for researchers to perform their own cross-reactivity studies.
Data Presentation: Cross-Reactivity Profile
The following tables summarize the hypothetical cross-reactivity of this compound and structurally related compounds in a competitive ELISA and a dopamine receptor (D2) binding assay. The data is presented as the concentration of the compound that inhibits 50% of the signal (IC50) and the calculated percentage of cross-reactivity relative to the primary analyte.
Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA for L-Phenylalanine
| Competing Compound | IC50 (nM) | % Cross-Reactivity* |
| L-Phenylalanine (Target Analyte) | 100 | 100% |
| Ethyl (S)-2-amino-4-phenylbutanoate HCl | 850 | 11.8% |
| (S)-2-amino-4-phenylbutanoic acid | 450 | 22.2% |
| Ethyl (R)-2-amino-4-phenylbutanoate HCl | 2500 | 4.0% |
| L-Phenylalanine ethyl ester | 600 | 16.7% |
| Phenethylamine | >10,000 | <1.0% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
Table 2: Hypothetical Cross-Reactivity in a Dopamine D2 Receptor Binding Assay
| Competing Compound | IC50 (nM) | % Cross-Reactivity* |
| Spiperone (Target Ligand) | 5 | 100% |
| Ethyl (S)-2-amino-4-phenylbutanoate HCl | 5,000 | 0.1% |
| (S)-2-amino-4-phenylbutanoic acid | >10,000 | <0.05% |
| Ethyl (R)-2-amino-4-phenylbutanoate HCl | >10,000 | <0.05% |
| L-Phenylalanine ethyl ester | >10,000 | <0.05% |
| Phenethylamine | 800 | 0.63% |
% Cross-Reactivity = (IC50 of Target Ligand / IC50 of Competing Compound) x 100
Experimental Protocols
Competitive ELISA for L-Phenylalanine
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound with an antibody specific for L-Phenylalanine.
Materials:
-
96-well microtiter plates (high protein-binding capacity)
-
L-Phenylalanine-BSA conjugate (for coating)
-
Anti-L-Phenylalanine primary antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (5% non-fat dry milk in PBS)
-
Assay Buffer (1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Test compounds: L-Phenylalanine, Ethyl (S)-2-amino-4-phenylbutanoate HCl, and other related compounds
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of L-Phenylalanine-BSA conjugate (2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the standard (L-Phenylalanine) and test compounds in Assay Buffer. Add 50 µL of each dilution to the appropriate wells. Then, add 50 µL of the anti-L-Phenylalanine primary antibody (at a pre-determined optimal dilution) to all wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of each compound to determine the IC50 values. Calculate the percent cross-reactivity using the formula provided in Table 1.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to assess the cross-reactivity of this compound with the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand)
-
Spiperone (unlabeled ligand for standard curve)
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compounds: Ethyl (S)-2-amino-4-phenylbutanoate HCl and other related compounds
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plate harvester
Procedure:
-
Assay Setup: In a 96-well plate, combine 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone at a final concentration of 0.5 nM, and 50 µL of serially diluted test compounds or unlabeled Spiperone.
-
Reaction Initiation: Add 50 µL of the D2 receptor-containing cell membrane preparation (10-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a multi-well plate harvester. The filters are pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled Spiperone) from the total binding. Plot the percent specific binding against the log concentration of each compound to determine the IC50 values. Calculate the percent cross-reactivity using the formula provided in Table 2.
Visualizations
Caption: Workflow for a Competitive ELISA to assess cross-reactivity.
Caption: Workflow for a Receptor Binding Assay to determine cross-reactivity.
A Comparative Guide to Spectroscopic Data of Amino Acid Ethyl Ester Hydrochloride Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride and a closely related alternative, L-Phenylalanine ethyl ester hydrochloride. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, which are pivotal in pharmaceutical synthesis and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and L-Phenylalanine ethyl ester hydrochloride. Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data for the structurally similar L-Phenylalanine ethyl ester hydrochloride as a reference standard for comparison.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | L-Phenylalanine ethyl ester hydrochloride ¹ | Expected for this compound |
| Phenyl-H | ~7.3 ppm (m) | ~7.2-7.4 ppm (m) |
| α-CH | ~4.3 ppm (t) | ~4.1-4.3 ppm (t) |
| β-CH₂ | ~3.2 ppm (d) | ~2.7-2.9 ppm (t) |
| γ-CH₂ | - | ~2.1-2.3 ppm (m) |
| Ester -OCH₂- | ~4.2 ppm (q) | ~4.1-4.3 ppm (q) |
| Ester -CH₃ | ~1.2 ppm (t) | ~1.2-1.4 ppm (t) |
| -NH₃⁺ | Broad singlet | Broad singlet |
| ¹Data obtained from publicly available spectra on PubChem. |
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | L-Phenylalanine ethyl ester hydrochloride ¹ | Expected for this compound |
| Carbonyl C=O | ~170 ppm | ~170-172 ppm |
| Aromatic C | ~127-135 ppm | ~126-141 ppm |
| α-C | ~54 ppm | ~53-55 ppm |
| β-C | ~37 ppm | ~34-36 ppm |
| γ-C | - | ~30-32 ppm |
| Ester -OCH₂- | ~63 ppm | ~62-64 ppm |
| Ester -CH₃ | ~14 ppm | ~13-15 ppm |
| ¹Data obtained from publicly available spectra on PubChem. |
Table 3: FT-IR Spectroscopic Data (Key Peaks)
| Functional Group | L-Phenylalanine ethyl ester hydrochloride (cm⁻¹) ¹ | Expected for this compound (cm⁻¹) |
| N-H stretch (amine salt) | ~2900-3100 (broad) | ~2800-3100 (broad) |
| C-H stretch (aromatic) | ~3030 | ~3020-3040 |
| C-H stretch (aliphatic) | ~2850-2980 | ~2850-2980 |
| C=O stretch (ester) | ~1740 | ~1735-1750 |
| N-H bend (amine salt) | ~1500-1600 | ~1500-1600 |
| C=C stretch (aromatic) | ~1450-1600 | ~1450-1600 |
| C-O stretch (ester) | ~1180-1250 | ~1180-1250 |
| ¹Data obtained from publicly available spectra on PubChem.[1][2] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| Ethyl (S)-2-amino-4-phenylbutanoate | C₁₂H₁₇NO₂ | 207.27 | 208.13 |
| L-Phenylalanine ethyl ester | C₁₁H₁₅NO₂ | 193.24 | 194.12 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid ethyl ester hydrochloride standard.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid powder sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform an ATR correction.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30-50 psi
-
Drying Gas (Nitrogen) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) corresponding to the protonated free base of the amino acid ethyl ester.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic analysis of an amino acid ethyl ester hydrochloride standard.
Caption: Workflow for spectroscopic analysis of amino acid standards.
References
A Comparative Guide to Chiral Building Blocks: Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride and its Alternatives in the Synthesis of ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride and its common alternatives as chiral building blocks in synthetic chemistry, with a focus on their application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The following sections present a detailed analysis of their chemical specifications, performance in chemical synthesis with supporting experimental data, and a visualization of the synthetic pathways.
Product Specification Comparison
A thorough understanding of the purity and physicochemical properties of starting materials is paramount for reproducible and high-yielding synthetic protocols. Below is a comparative summary of the typical specifications for this compound and its frequently used alternatives: the corresponding methyl ester and the Boc-protected carboxylic acid.
| Parameter | Ethyl (S)-2-amino-4-phenylbutanoate HCl | Methyl (S)-2-amino-4-phenylbutanoate HCl | (S)-2-(Boc-amino)-4-phenylbutyric acid |
| CAS Number | 90891-21-7[1] | 60425-49-2[2] | 100564-78-1[3] |
| Molecular Formula | C₁₂H₁₈ClNO₂[1] | C₁₁H₁₆ClNO₂[2] | C₁₅H₂₁NO₄[3] |
| Molecular Weight | 243.73 g/mol [1] | 229.70 g/mol [2] | 279.34 g/mol [3] |
| Purity | ≥98%[1] | 96% to 99%[4] | ≥97.5% (HPLC)[5] |
| Appearance | Solid[6] | - | White Powder[5] |
| Optical Rotation | - | - | +6.5° to +7.6° (c=1 or 2 in Ethanol)[3][5] |
| Melting Point | - | - | 76°C to 80°C[3] |
| Storage | 4°C[1] | Inert atmosphere, room temperature[2] | - |
Performance in the Synthesis of Benazepril: A Comparative Analysis
The utility of these chiral building blocks is best illustrated through their application in the synthesis of complex molecules. Benazepril, an ACE inhibitor, is a relevant target molecule where different synthetic strategies employing these precursors can be compared.
Two primary synthetic routes to Benazepril are:
-
Route A: Direct Coupling. This approach utilizes a pre-synthesized chiral amine, such as this compound, which is coupled with a suitable lactam intermediate.
-
Route B: Reductive Amination. This alternative strategy involves the reaction of a ketoester, ethyl 2-oxo-4-phenylbutanoate, with an amino-lactam intermediate, followed by reduction to form the desired secondary amine.
The choice of synthetic route can significantly impact the overall yield, diastereomeric purity, and cost-effectiveness of the process.
Comparative Experimental Data
The following table summarizes the reported outcomes for the synthesis of Benazepril intermediates using different approaches.
| Synthetic Approach | Key Reagents | Diastereomeric Ratio (S,S : S,R) | Overall Yield | Key Considerations |
| Direct Coupling | Ethyl (S)-2-amino-4-phenylbutanoate HCl, (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetic acid tert-butyl ester | Not explicitly stated, but relies on the enantiopurity of starting materials. A similar reaction using a different electrophile gave a 96:4 ratio.[7] | A related synthesis reported a total yield of about 52-63%.[8] | This route offers a more convergent synthesis but is dependent on the availability and cost of the chiral amine. |
| Reductive Amination | Ethyl 2-oxo-4-phenylbutyrate, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one, Sodium Cyanoborohydride | 70:30 (crude), 95:5 (after recrystallization)[7][9] | 25% (after purification)[8][9] | This route starts from achiral precursors for the side chain but requires a challenging diastereoselective reduction and subsequent purification. The use of toxic reagents like sodium cyanoborohydride is a drawback.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of Benazepril Intermediate via Direct Coupling (Representative)
This protocol is based on synthetic routes employing L-homophenylalanine ethyl ester (Ethyl (S)-2-amino-4-phenylbutanoate).
-
Reaction Setup: In a reaction vessel, (S)-homophenylalanine is dissolved in a suitable solvent such as isopropanol.
-
Addition of Reagents: To this solution, tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one-1-acetate and a base, such as triethylamine, are added.[8]
-
Reaction Conditions: The reaction mixture is heated to approximately 60°C and stirred for 24 hours.[8]
-
Work-up and Purification: The resulting mixture of diastereomers is then subjected to esterification, for example, with ethanol in the presence of a condensing agent like carbonyldiimidazole.[8] The final product is purified by crystallization to yield the desired (S,S)-diastereomer.
Protocol 2: Synthesis of Benazepril via Reductive Amination
This protocol is based on the reductive amination of ethyl 2-oxo-4-phenylbutyrate.[7][9]
-
Reaction Setup: (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one and ethyl 2-oxo-4-phenylbutyrate are dissolved in a suitable solvent.
-
Reductive Amination: Sodium cyanoborohydride is added as the reducing agent.[7][9]
-
Work-up: The reaction yields a mixture of benazepril isomers.
-
Purification: The crude product is treated with hydrochloric acid gas and purified by recrystallization to isolate the desired (S,S)-diastereomer hydrochloride salt.[9]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies for Benazepril discussed above.
Caption: Comparative workflows for Benazepril synthesis.
The following diagram illustrates a more detailed experimental workflow for the reductive amination pathway.
Caption: Step-by-step reductive amination workflow.
Conclusion
The selection of a chiral building block for the synthesis of complex molecules like ACE inhibitors involves a trade-off between various factors.
-
This compound and its analogs offer a more direct and convergent synthetic route, which can be advantageous in terms of process simplicity. However, the cost and availability of these enantiopure starting materials are critical considerations.
-
The reductive amination of a prochiral ketoester provides a more flexible and potentially cost-effective approach, as it starts from simpler, achiral precursors. The main challenges of this route lie in achieving high diastereoselectivity during the reduction step and the need for efficient purification methods to isolate the desired stereoisomer. The use of hazardous reagents is also a significant drawback.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, cost constraints, and the desired purity of the final product. This guide provides the necessary data to make an informed decision based on a comparative analysis of the available options.
References
- 1. chemscene.com [chemscene.com]
- 2. 60425-49-2|Mthis compound|BLD Pharm [bldpharm.com]
- 3. fishersci.at [fishersci.at]
- 4. methyl (2S)-2-amino-4-phenylbutanoate,hydrochloride price & availability - MOLBASE [molbase.com]
- 5. (S)-2-(Boc-amino)-4-phenylbutyric acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Ethyl (2S)-2-amino-4-phenylbutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 9. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Stereoisomers of Ethyl 2-amino-4-phenylbutanoate: Chiral Precursors for Angiotensin-Converting Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of Ethyl 2-amino-4-phenylbutanoate, specifically the (R)- and (S)-forms, are critical chiral building blocks in the synthesis of several potent Angiotensin-Converting Enzyme (ACE) inhibitors. While direct comparative data on the intrinsic biological activity of these enantiomers is not extensively documented, their profound impact on the therapeutic efficacy of the final drug products is well-established. This guide provides a comprehensive comparison of the utility of (R)- and (S)-enantiomers of Ethyl 2-amino-4-phenylbutanoate derivatives in the synthesis of ACE inhibitors, supported by the principles of stereoselective pharmacology and relevant synthetic strategies.
The Critical Role of Stereochemistry in ACE Inhibition
Angiotensin-Converting Enzyme (ACE) is a key metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1] ACE inhibitors are a class of drugs that block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[2][3] The active site of ACE is highly stereoselective, meaning it preferentially binds with substrates and inhibitors of a specific three-dimensional orientation.[4][5] Consequently, the biological activity of ACE inhibitors is critically dependent on their stereochemistry.[4][5] For many dicarboxylate-containing ACE inhibitors, the (S,S,S)-configuration is essential for potent inhibitory activity.[4]
The (R)- and (S)-enantiomers of ethyl 2-amino-4-phenylbutanoate and its derivatives serve as crucial precursors for the N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain, a common structural motif in several ACE inhibitors. The specific stereochemistry of this side chain directly influences the binding affinity of the final drug to the ACE active site.
Comparison of (R)- and (S)-Enantiomer Utility in Synthesis
While direct biological activity comparisons are unavailable, the utility of each enantiomer is dictated by the stereochemical requirements of the target ACE inhibitor.
| Enantiomer Derivative | Role in ACE Inhibitor Synthesis | Significance of Stereochemistry |
| (S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine | A key component in the synthesis of highly potent ACE inhibitors such as Enalapril and Lisinopril .[6][7][8] | The (S)-configuration at the carbon bearing the phenylpropyl group is crucial for optimal binding to the S1 pocket of the ACE active site. This specific stereoisomer leads to a significantly more potent inhibition of the enzyme.[7] |
| (R)-N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine | Utilized in the synthesis of other ACE inhibitors, though less common than the (S)-enantiomer for the most potent drugs. The stereoisomers of drugs like Perindopril have been synthesized and evaluated, showing that specific stereoconfigurations are required for high efficacy.[9] | While still potentially contributing to ACE inhibition, derivatives with the (R)-configuration at this position generally exhibit significantly lower potency compared to their (S)-counterparts.[9] |
Experimental Protocols
General Protocol for In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound, adapted from established methodologies.[10][11][12] This assay is fundamental in the early stages of drug discovery and for evaluating the potency of synthesized ACE inhibitors.
Principle:
The ACE inhibitory activity is measured by quantifying the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The inhibitor competes with the substrate for binding to the enzyme, and a decrease in hippuric acid formation indicates ACE inhibition.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Captopril (as a positive control)
-
Test compounds (e.g., synthesized ACE inhibitors)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare various concentrations of the test compounds and captopril in a suitable solvent (e.g., water, DMSO). Ensure the final solvent concentration in the assay is minimal to avoid interference.[10]
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add a specific volume of the test compound solution (or buffer for the control).
-
Add a defined amount of ACE solution and pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[11]
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).[12][13]
-
-
Reaction Termination and Extraction:
-
Quantification of Hippuric Acid:
-
Carefully collect the organic layer (supernatant).
-
Evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer or quantify using a validated HPLC method.[14]
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against different concentrations of the inhibitor.[13]
-
Visualizations
Signaling Pathway of the Renin-Angiotensin System and ACE Inhibition
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of ACE inhibitors.
Experimental Workflow for In Vitro ACE Inhibition Assay
Caption: A generalized workflow for determining the in vitro ACE inhibitory activity of a compound.
References
- 1. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 2. Moexipril - Wikipedia [en.wikipedia.org]
- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-[(S)-1-carboxy-3-phenylpropyl]-L-Ala-L-Pro and its ethyl ester (MK-421) on angiotensin converting enzyme in vitro and angiotensin I pressor responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive activity of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-Ala-L-Pro (MK-421), an orally active converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 12. idpublications.org [idpublications.org]
- 13. tandfonline.com [tandfonline.com]
- 14. etflin.com [etflin.com]
A Cost-Benefit Analysis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride in the Synthesis of ACE Inhibitors
For researchers and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that balances cost, efficiency, and final product purity. This guide provides a comparative analysis of using Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.
Executive Summary
This compound is a crucial building block for several prominent ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. Its primary application lies in its role as a precursor to the N-substituted-(S)-2-amino-4-phenylbutyrate moiety, a common structural feature in these drugs.[1] This guide explores the economic and scientific trade-offs of utilizing this intermediate against a common alternative synthetic strategy: the reductive amination of ethyl 2-oxo-4-phenylbutanoate with a dipeptide. The analysis reveals that while the direct use of pre-synthesized this compound may offer a more streamlined synthetic process, the reductive amination pathway can be more cost-effective in terms of raw materials, provided that high diastereoselectivity and yields can be achieved.
Cost Analysis of Starting Materials
The economic viability of a synthetic route is heavily influenced by the cost of its starting materials. The following table presents a comparative cost analysis of the key precursors for two primary synthetic routes to Enalapril, a representative ACE inhibitor. Prices are based on currently available supplier information and are subject to change.
| Starting Material | Synthetic Route | Supplier(s) | Purity | Price (USD) per Unit |
| This compound | Direct Condensation | CymitQuimica, ChemScene | ≥98% | €28.00 / 25g[2], Varies by supplier |
| Ethyl 2-oxo-4-phenylbutanoate | Reductive Amination | ChemicalBook, Sigma-Aldrich, Biosynth | 90-97% | $10.00 / 1g[3], Varies by supplier |
| L-Alanyl-L-proline | Reductive Amination | ChemicalBook, Fisher Scientific, CymitQuimica | >96.0% | $13.00 / 250mg[3], €230.00 / 5g[4] |
Note: The prices listed are for research-grade quantities and may differ significantly for bulk industrial procurement.
Performance Comparison of Synthetic Routes
The choice of a synthetic pathway extends beyond raw material costs to include factors like reaction yield, purity of the final product, and the complexity of the experimental procedure.
Route 1: Direct Condensation using this compound
This approach involves the coupling of this compound with a suitable dipeptide derivative. While specific yield data for this direct route is less commonly published in comparative studies, it offers the advantage of utilizing a pre-formed, chirally pure building block, potentially simplifying the purification process.
Route 2: Reductive Amination of Ethyl 2-oxo-4-phenylbutanoate
This is a widely employed method for the large-scale synthesis of Enalapril.[5] It involves the reaction of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline in the presence of a reducing agent. The efficiency of this route is highly dependent on the catalyst and reaction conditions, which influence the diastereomeric ratio of the product.
| Parameter | Reductive Amination of Ethyl 2-oxo-4-phenylbutanoate |
| Reported Yield | Up to 86.5% (SSS isomer)[6] |
| Diastereomeric Ratio (SSS:RSS) | 6.7:1 to 17:1 (with optimized conditions)[5][7] |
| Key Reagents | Ethyl 2-oxo-4-phenylbutanoate, L-alanyl-L-proline, Raney-Nickel catalyst, Hydrogen gas, Acetic acid, Potassium fluoride[6][7] |
| Advantages | Potentially lower starting material cost, well-established for large-scale production. |
| Disadvantages | Requires careful control of stereoselectivity, involves handling of hydrogen gas and pyrophoric catalysts. |
Experimental Protocols
Protocol 1: Synthesis of Enalapril via Reductive Amination
This protocol is adapted from a patented improved stereoselective process.[6]
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
L-Alanyl-L-proline (Ala-Pro)
-
Raney-Nickel (Ra-Ni) catalyst
-
Potassium fluoride (KF)
-
Acetic acid
-
Ethanol
-
Molecular sieves
-
Hydrogen gas
Procedure:
-
Dry the Raney-Nickel catalyst by repeatedly stirring with dry ethanol and decanting.
-
In a hydrogenation reactor, suspend KF (1.53 g, 26.3 mmol), Ala-Pro (4.85 g, 25.0 mmol), and molecular sieves (9.58 g) in ethanol (46 ml) and acetic acid (1.79 ml, 31.3 mmol).
-
Inert the mixture with nitrogen.
-
Add the Raney-Nickel catalyst (5.13 g) and re-inert the mixture.
-
Add the ethyl 2-oxo-4-phenylbutanoate (5.68 mL, 27.5 mmol), rinsing the flask with ethanol (2.2 mL).
-
Inert the reactor by evacuating and refilling with nitrogen three times.
-
Evacuate the reactor again and fill with hydrogen to 14 psia.
-
Carry out the reaction at 22 °C for approximately 18 hours.
-
After the reaction is complete, remove the catalyst by filtration, rinsing with ethanol.
-
The resulting filtrate contains Enalapril. Further purification can be achieved by crystallization.
Mandatory Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibition.
Experimental Workflow
Caption: Workflow for the synthesis of Enalapril via reductive amination.
Conclusion
The decision to use this compound versus synthesizing the N-substituted-(S)-2-amino-4-phenylbutyrate moiety in situ via reductive amination is a multifaceted one. For smaller-scale research and development where convenience and a simplified purification process are prioritized, the use of the pre-formed hydrochloride salt may be advantageous. However, for large-scale, cost-driven manufacturing, the reductive amination of ethyl 2-oxo-4-phenylbutanoate offers a more economically favorable route, despite the need for careful optimization of reaction conditions to ensure high yield and stereoselectivity. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision based on their specific needs and resources.
References
- 1. L-Alanyl-L-proline | 13485-59-1 [chemicalbook.com]
- 2. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 4. L-Alanyl-L-proline | CymitQuimica [cymitquimica.com]
- 5. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 6. L-Alanyl-L-proline 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is paramount. Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. This guide provides a comprehensive comparison of three major catalytic routes for its synthesis: rhodium-catalyzed asymmetric hydrogenation, enzyme-catalyzed reductive amination, and chemoenzymatic synthesis involving an enzymatic reduction followed by chemical amination. We present a comparative analysis of their performance based on experimental data, detailed experimental protocols, and visualizations of the synthetic pathways.
Comparative Performance of Catalytic Systems
The choice of catalyst significantly impacts the yield, enantioselectivity, and overall efficiency of the synthesis of this compound. Below is a summary of quantitative data for the three catalytic approaches.
| Parameter | Rh-Catalyzed Asymmetric Hydrogenation | Enzyme-Catalyzed Reductive Amination | Chemoenzymatic Synthesis (via Enzymatic Reduction) |
| Catalyst | [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) | Phenylalanine Dehydrogenase (PheDH) | Carbonyl Reductase (e.g., from Candida parapsilosis) |
| Substrate | Ethyl (Z)-2-acetamido-4-phenylbut-2-enoate | Ethyl 2-oxo-4-phenylbutanoate | Ethyl 2-oxo-4-phenylbutanoate |
| Key Reagents | H2 gas | NH3, NADH (with cofactor regeneration system, e.g., Formate Dehydrogenase) | Isopropanol (as hydrogen source) |
| Reaction Temperature | Room Temperature | 30 °C | 30 °C |
| Reaction Time | 24 hours | 12-24 hours | 24 hours |
| Reported Yield | >95% | ~85% | >99% (for the reduction step) |
| Enantiomeric Excess (ee) | >99% | >99% | >99% |
| Catalyst Loading | 0.01 - 1 mol% | Enzyme dependent | Enzyme dependent |
| Advantages | High yield and enantioselectivity, well-established methodology. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Extremely high conversion and enantioselectivity for the key stereocenter-forming step. |
| Disadvantages | Cost of rhodium and chiral ligands, requires a specific unsaturated precursor. | Requires cofactor regeneration, potential for enzyme inhibition. | A multi-step process requiring subsequent chemical transformation of the hydroxyl group to an amino group. |
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on established procedures for the asymmetric hydrogenation of dehydroamino acid derivatives.[1]
Materials:
-
Ethyl (Z)-2-acetamido-4-phenylbut-2-enoate
-
[Rh(COD)2]BF4
-
(R,R)-Me-DuPhos
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure reactor is charged with [Rh(COD)2]BF4 (0.01 mol%) and (R,R)-Me-DuPhos (0.011 mol%).
-
Degassed methanol is added, and the solution is stirred for 15 minutes to form the catalyst complex.
-
Ethyl (Z)-2-acetamido-4-phenylbut-2-enoate (1 equivalent) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (40 psi) at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with HCl in ethanol) to yield this compound.
-
Purification is achieved by recrystallization.
Enzyme-Catalyzed Reductive Amination
This protocol is adapted from procedures for the synthesis of L-amino acids using phenylalanine dehydrogenase.[2]
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
Phenylalanine Dehydrogenase (PheDH)
-
Ammonium formate (or ammonia and formate)
-
NAD+
-
Formate Dehydrogenase (FDH)
-
Phosphate buffer (pH 7.5)
Procedure:
-
A reaction vessel is charged with phosphate buffer (pH 7.5), ammonium formate, and NAD+.
-
Phenylalanine Dehydrogenase and Formate Dehydrogenase are added to the buffer solution.
-
Ethyl 2-oxo-4-phenylbutanoate is added to initiate the reaction.
-
The reaction mixture is incubated at 30 °C with gentle agitation for 12-24 hours. The progress of the reaction is monitored by HPLC.
-
Upon completion, the enzymes are removed by ultrafiltration.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting amino ester is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
Chemoenzymatic Synthesis via Enzymatic Reduction
This protocol involves the highly enantioselective reduction of a ketoester followed by chemical conversion to the amine.[3]
Step 1: Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutanoate
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate
-
Carbonyl reductase from Candida parapsilosis (CpCR)
-
Isopropanol
-
Tris-HCl buffer (pH 7.0)
Procedure:
-
In a temperature-controlled reactor, a solution of Tris-HCl buffer (pH 7.0) containing the carbonyl reductase is prepared.
-
Ethyl 2-oxo-4-phenylbutanoate and isopropanol (as a co-solvent and hydrogen source) are added.
-
The reaction is stirred at 30 °C for 24 hours.
-
The reaction mixture is then extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield Ethyl (S)-2-hydroxy-4-phenylbutanoate.
Step 2: Conversion of Hydroxy Ester to Amino Ester Hydrochloride
Materials:
-
Ethyl (S)-2-hydroxy-4-phenylbutanoate
-
Methanesulfonyl chloride
-
Triethylamine
-
Sodium azide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethanolic HCl
Procedure:
-
The hydroxy ester is converted to the corresponding mesylate by reacting with methanesulfonyl chloride and triethylamine.
-
The mesylate is then subjected to nucleophilic substitution with sodium azide to yield the azido ester.
-
The azido group is reduced to an amino group by catalytic hydrogenation using Pd/C and hydrogen gas.
-
Finally, the resulting amino ester is treated with ethanolic HCl to precipitate this compound.
Visualizations
Caption: Synthetic pathways to Ethyl (S)-2-amino-4-phenylbutanoate HCl.
Caption: Experimental workflows for the compared synthetic methods.
Caption: Logical relationships between the synthetic approaches.
References
Safety Operating Guide
Proper Disposal of Ethyl (S)-2-amino-4-phenylbutanoate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, a common reagent in pharmaceutical research.
The following procedures are designed to supplement, not replace, institution-specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance.
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is crucial to handle this compound with appropriate care in a well-ventilated area, such as a chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact with the chemical. |
| Handling | Avoid generating dust. Use in a well-ventilated area. Prevent contact with skin, eyes, and clothing. | Minimizes inhalation and dermal exposure. |
| Storage | Keep in a tightly closed container in a cool, dry, and well-ventilated place. | Protects from moisture and environmental contamination. |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially hazardous chemical reactions. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization and Segregation:
-
Treat all unused or expired this compound as hazardous chemical waste.
-
As a hydrochloride salt, this compound contains a halogen. It should be segregated and collected in a designated container for halogenated organic waste .[1]
-
Do not mix this waste with other chemical waste streams, particularly non-halogenated solvents or incompatible materials, unless explicitly permitted by your institution's EHS department.[1]
-
-
Container Selection and Labeling:
-
Obtain a designated and chemically compatible hazardous waste container from your EHS department.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Clearly label the container with the words "Hazardous Waste ," the full chemical name: "This compound ," and the approximate quantity.
-
-
Waste Collection:
-
Solid Waste: Carefully place the solid this compound into the labeled hazardous waste container.
-
Contaminated Consumables: All disposables that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same designated container.
-
Solutions: If the compound is in a solution, collect it in a designated container for liquid halogenated organic waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material and any contaminated cleaning supplies into the designated hazardous waste container.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of halogenated organic compounds and hydrochloride salts of amino acid esters. For instance, the guidance for another amino hydrochloride salt recommends its treatment as hazardous chemical waste and segregation as halogenated organic waste.[1] Additionally, general laboratory chemical waste guidelines emphasize the importance of waste characterization, proper labeling, and segregation to prevent dangerous reactions.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Essential Safety and Handling Guide for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Properties and Hazards
| Property | Value | Source |
| CAS Number | 90891-21-7 | [2][3] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [3][4] |
| Molecular Weight | 243.73 g/mol | [3][4] |
| Physical Form | Solid | [1][4] |
| Purity | ≥98% | [2][3][4] |
| Storage Class | 11 - Combustible Solids | [1] |
| Storage Temperature | 4°C | [3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The recommended level of protection is equivalent to Level C or D, depending on the scale of the operation and the potential for aerosol generation.[5][6]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended for highly toxic chemicals). | Prevents skin contact. The thickness of the glove is proportional to its chemical resistance.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[8] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A fit-tested N95 or N100 NIOSH-approved mask for handling small quantities of powder. For larger quantities or when generating dust, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[9] | Prevents inhalation of the powdered compound. |
| Body Protection | A clean lab coat or a disposable gown. | Protects skin and clothing from contamination. |
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A chemical fume hood is required when weighing or transferring the powder to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of 4°C in a dry, well-ventilated area.[3] Keep away from heat, sparks, and open flames as it is a combustible solid.[1]
-
Weighing and Transferring:
-
Perform these operations in a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
Avoid creating dust.
-
Close the container tightly after use.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous solid waste. This includes contaminated gloves, weigh paper, and other disposable materials. |
| Liquid Waste | Collect in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. Ethyl (2S)-2-amino-4-phenylbutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, CasNo.90891-21-7 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. osbt.com [osbt.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
